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Core Science & Biosynthesis

Foundational

1-(4-Methylphenyl)pentan-2-one chemical properties and structure

An In-depth Technical Guide to 1-(4-Methylphenyl)pentan-2-one Abstract This technical guide provides a comprehensive overview of the chemical and structural properties of 1-(4-Methylphenyl)pentan-2-one. Aimed at research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Methylphenyl)pentan-2-one

Abstract

This technical guide provides a comprehensive overview of the chemical and structural properties of 1-(4-Methylphenyl)pentan-2-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's molecular identity, physicochemical characteristics, and spectroscopic signature. Furthermore, it outlines a detailed synthesis protocol, discusses its potential applications, particularly as a structural analogue in neurotransmitter reuptake inhibition, and provides essential safety and handling information. This guide serves as a foundational resource for laboratories engaged in medicinal chemistry and organic synthesis.

Chemical Identity and Molecular Structure

1-(4-Methylphenyl)pentan-2-one, also known as 4'-methylvalerophenone, is an aromatic ketone. Its structure is characterized by a pentan-2-one moiety attached to a p-tolyl (4-methylphenyl) group. This combination of an alkyl chain, a carbonyl group, and a substituted aromatic ring dictates its chemical behavior and physical properties.

The core structure consists of a benzene ring substituted with a methyl group and a pentan-2-one chain. The carbonyl group at the second position of the pentan chain is a key feature, influencing the molecule's reactivity and polarity.

IdentifierValue
IUPAC Name 1-(4-Methylphenyl)pentan-2-one
Synonyms 4'-Methylvalerophenone, 4-Methyl-1-pentanoylbenzene
CAS Number 1671-77-8
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]

graph "1-(4-Methylphenyl)pentan-2-one" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene ring
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,0.5!", label="C"];
C3 [pos="-0.87,-0.5!", label="C"];
C4 [pos="0,-1!", label="C"];
C5 [pos="0.87,-0.5!", label="C"];
C6 [pos="0.87,0.5!", label="C"];

// Double bonds in ring
C1 -- C2 [style=bold, len=1.5];
C3 -- C4 [style=bold, len=1.5];
C5 -- C6 [style=bold, len=1.5];
C1 -- C6;
C2 -- C3;
C4 -- C5;

// Methyl group on C4
C_Me [pos="0,-2!", label="CH₃"];
C4 -- C_Me;

// Pentan-2-one chain on C1
C_chain1 [pos="0,2!", label="CH₂"];
C1 -- C_chain1;
C_chain2 [pos="0,3!", label="C"];
C_chain1 -- C_chain2;
O_keto [pos="1,3!", label="O"];
C_chain2 -- O_keto [style=bold, len=1.5];
C_chain3 [pos="-1,3.5!", label="CH₂"];
C_chain2 -- C_chain3;
C_chain4 [pos="-1,4.5!", label="CH₂"];
C_chain3 -- C_chain4;
C_chain5 [pos="-1,5.5!", label="CH₃"];
C_chain4 -- C_chain5;

}

Caption: Chemical structure of 1-(4-Methylphenyl)pentan-2-one.

Physicochemical Properties

The physical and chemical properties of 1-(4-Methylphenyl)pentan-2-one are tabulated below. These properties are essential for its handling, purification, and use in various experimental setups. The compound is a colorless to slightly yellow oily liquid at room temperature.[2] It is characterized by a sweet, woody, and spicy odor.[2][3]

PropertyValueSource
Appearance Colorless to light yellow, oily liquid[2][3]
Boiling Point 266.7 ± 9.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 121.8 ± 8.8 °C[4]
Refractive Index 1.501[4]
Solubility Insoluble in water; soluble in organic solvents and oils.[2]

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the identification and characterization of 1-(4-Methylphenyl)pentan-2-one.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available, providing a fragmentation pattern that can be used for its identification.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹.[5]

Synthesis and Reactivity

A general and representative method for the synthesis of similar aromatic ketones involves the partial alkylation of acid chlorides.[6]

Experimental Protocol: Synthesis of an Aromatic Ketone

This protocol describes a general procedure for the synthesis of 1-phenylpentanone from benzoyl chloride, which can be adapted for the synthesis of 1-(4-Methylphenyl)pentan-2-one using 4-methylbenzoyl chloride as a starting material.[6]

Materials:

  • Morpholine

  • Diisobutylaluminium hydride (DIBALH) in hexane

  • 4-Methylbenzoyl chloride

  • n-Butyllithium (n-BuLi) in hexane

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 N Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • A dry, argon-flushed flask equipped with a magnetic stirring bar is charged with morpholine and anhydrous THF.

  • The flask is cooled to 0 °C, and DIBALH is added dropwise. The mixture is stirred for 3 hours at this temperature.

  • 4-Methylbenzoyl chloride is then added slowly to the reaction mixture and stirred for 10 minutes.

  • Following this, n-BuLi is added, and the mixture is stirred for another 10 minutes.

  • The reaction is quenched by the addition of 1 N HCl.

  • The product is extracted with diethyl ether.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the final product.

Synthesis_Workflow start Start: Dry, Argon-flushed Flask add_morpholine_thf Add Morpholine and THF start->add_morpholine_thf cool_to_0c Cool to 0°C add_morpholine_thf->cool_to_0c add_dibalh Add DIBALH dropwise (Stir for 3h) cool_to_0c->add_dibalh add_acid_chloride Add 4-Methylbenzoyl Chloride (Stir for 10 min) add_dibalh->add_acid_chloride add_nbuli Add n-BuLi (Stir for 10 min) add_acid_chloride->add_nbuli quench Quench with 1N HCl add_nbuli->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry (MgSO₄) and Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end_product End Product: 1-(4-Methylphenyl)pentan-2-one purify->end_product

Caption: Workflow for the synthesis of 1-(4-Methylphenyl)pentan-2-one.

Applications and Research Interest

While specific applications for 1-(4-Methylphenyl)pentan-2-one are not extensively documented, its structural analogues have garnered significant interest in the field of drug discovery. Analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, such as pyrovalerone, are potent inhibitors of dopamine and norepinephrine transporters.[7][8] These compounds have been investigated for their potential in developing medications for conditions like cocaine abuse.[8][9]

The research into these analogues has shown that they can selectively inhibit dopamine and norepinephrine reuptake with minimal effect on serotonin trafficking.[8][9] The S-isomer of the lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was found to be the most biologically active enantiomer.[9] This highlights the potential for 1-(4-Methylphenyl)pentan-2-one to serve as a scaffold or intermediate in the synthesis of novel psychoactive compounds and therapeutic agents targeting monoamine transporters.

Safety and Handling

Based on information for a similar compound, 1-(4-Methylphenyl)propan-2-one, this class of chemicals should be handled with care.[10] It may cause skin and serious eye irritation, as well as respiratory irritation.[10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses and gloves. The compound should be used in a well-ventilated area.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. PubChem. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 4-Methyl-1-phenyl-2-pentanone (FDB008186). FooDB. Retrieved from [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Retrieved from [Link]

  • Synerzine. (2018). 4-Methyl-1-phenyl-2-pentanone. Synerzine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenyl-2-pentanone. PubChem. Retrieved from [Link]

  • Siczek, M., Siczek, M., Szpot, P., & Zawadzki, M. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). MDPI. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-p-Tolyl-pentan-1-one. Chemsrc. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanone, 1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. MDPI. Retrieved from [Link]

Sources

Exploratory

1-(p-Tolyl)pentan-2-one CAS number and safety data sheet

This in-depth technical guide details the chemical identity, safety protocols, synthesis, and applications of 1-(p-Tolyl)pentan-2-one . It is designed for researchers and drug development professionals requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, safety protocols, synthesis, and applications of 1-(p-Tolyl)pentan-2-one . It is designed for researchers and drug development professionals requiring rigorous, actionable data.

Executive Summary

1-(p-Tolyl)pentan-2-one (CAS: 105994-83-0 ) is an aryl alkyl ketone serving as a critical intermediate in the synthesis of pyrovalerone analogs and other monoamine transporter inhibitors. Structurally, it consists of a pentan-2-one chain substituted at the C1 position with a para-tolyl moiety. Due to its specific substitution pattern, it is distinct from its isomer 1-(p-tolyl)pentan-1-one (a common byproduct in Friedel-Crafts acylations). This compound is primarily utilized in medicinal chemistry for structure-activity relationship (SAR) studies targeting dopamine and norepinephrine transporters.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

Parameter Technical Specification
CAS Registry Number 105994-83-0
IUPAC Name 1-(4-Methylphenyl)pentan-2-one
Synonyms 2-Pentanone, 1-(4-methylphenyl)-; p-Tolyl-2-pentanone
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
SMILES CCCC(=O)CC1=CC=C(C)C=C1
InChI Key AMNGQQPIRRCPPR-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (Standard State)
Boiling Point ~266–270 °C (Predicted at 760 mmHg)
Density ~0.94 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in DCM, Ethanol, Ethyl Acetate

Safety Data Sheet (SDS) Analysis

Note: While specific commercial SDS data is limited due to the compound's status as a research intermediate, the following hazards are derived from validated Structure-Activity Relationships (SAR) of close analogs (e.g., 1-phenylpentan-2-one).

GHS Classification
  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

Precautionary Protocols
  • Prevention (P261, P280) : Avoid breathing mist/vapors. Wear nitrile gloves (minimum thickness 0.11 mm) and chemical safety goggles.

  • Response (P302+P352, P305+P351+P338) :

    • Skin Contact: Wash with copious soap and water.

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Storage (P403+P233) : Store in a well-ventilated place. Keep container tightly closed. Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation.

Synthesis & Production Methodologies

The most authoritative and regioselective route to 1-(p-tolyl)pentan-2-one avoids the ambiguity of Friedel-Crafts acylation (which favors the 1-one isomer). Instead, the Grignard Addition to Nitriles (modified Heffe synthesis) is the industry standard for 1-aryl-2-alkanones.

Reaction Pathway Visualization

The following diagram illustrates the conversion of 4-methylbenzyl cyanide to the target ketone via an imine intermediate.

SynthesisPathway Nitrile 4-Methylbenzyl Cyanide (p-Tolylacetonitrile) ImineSalt Magnesium Imine Salt (Intermediate) Nitrile->ImineSalt Grignard Addition (Reflux, 2-4h) Grignard n-Propylmagnesium Bromide (in Et2O) Grignard->ImineSalt Product 1-(p-Tolyl)pentan-2-one (Target) ImineSalt->Product Hydrolysis Acid Acid Hydrolysis (H3O+) Acid->Product

Caption: Regioselective synthesis of 1-(p-tolyl)pentan-2-one via Grignard addition to p-tolylacetonitrile.

Detailed Experimental Protocol

Objective : Synthesis of 1-(p-tolyl)pentan-2-one on a 50 mmol scale.

  • Reagent Preparation :

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Maintain an inert atmosphere (Nitrogen or Argon).

    • Prepare n-Propylmagnesium bromide (2.0 M in ether, 60 mmol, 30 mL) or synthesize in situ from 1-bromopropane and magnesium turnings.

  • Addition Phase :

    • Dissolve 4-Methylbenzyl cyanide (p-Tolylacetonitrile) (50 mmol, 6.56 g) in 50 mL of anhydrous diethyl ether.

    • Add the nitrile solution dropwise to the Grignard reagent at 0°C over 30 minutes.

    • Mechanism: The Grignard reagent attacks the nitrile carbon, forming an imine magnesium salt (R-C(=NMgBr)-R').

  • Reaction & Hydrolysis :

    • Allow the mixture to warm to room temperature, then reflux gently for 3–4 hours to ensure complete conversion.

    • Cool the reaction mixture to 0°C.

    • Critical Step : Slowly quench with 10% aqueous HCl (100 mL). The acidic conditions hydrolyze the imine intermediate into the ketone.

    • Stir vigorously for 2 hours at room temperature.

  • Work-up & Purification :

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove excess acid) and brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purification : Distill under high vacuum (approx. 0.5 mmHg) or purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

Applications in Research

The primary utility of 1-(p-tolyl)pentan-2-one lies in its role as a scaffold for substituted cathinones and pyrovalerone analogs .

Monoamine Transporter Inhibition

Researchers utilize this ketone to synthesize analogs of Pyrovalerone (a norepinephrine-dopamine reuptake inhibitor). The synthesis typically involves:

  • Alpha-Bromination : Reaction with Br₂/HBr to form 1-bromo-1-(p-tolyl)pentan-2-one.

  • Amination : Displacement of the bromine with an amine (e.g., pyrrolidine) to yield the final bioactive molecule.

Key Research Findings :

  • Analogs derived from this ketone show high affinity for the Dopamine Transporter (DAT).

  • The para-methyl group enhances lipophilicity compared to the unsubstituted phenyl analog, often increasing blood-brain barrier permeability.

Analytical Characterization (Expectations)

To validate the identity of the synthesized compound, compare spectral data against these predicted values:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.15–7.10 (m, 4H) : Aromatic protons (AA'BB' system typical of p-substituted benzenes).

    • δ 3.65 (s, 2H) : Benzylic methylene protons (Ar-CH₂ -C=O).

    • δ 2.42 (t, 2H) : Alpha-methylene protons of the propyl chain (-C=O-CH₂ -CH₂-).

    • δ 2.34 (s, 3H) : Methyl group on the aromatic ring (Ar-CH₃ ).

    • δ 1.60 (m, 2H) : Beta-methylene protons.

    • δ 0.90 (t, 3H) : Terminal methyl group.

  • Mass Spectrometry (EI, 70 eV) :

    • Molecular Ion : m/z 176 [M]⁺.

    • Base Peak : m/z 105 (Tropylium ion derived from the p-methylbenzyl fragment) or m/z 43 (Propyl/Acetyl fragment depending on cleavage).

References

  • Aldlab Chemicals . (2024). Product Catalog: 2-Pentanone, 1-(4-methylphenyl)- (CAS 105994-83-0).[1][2][3][4][5] Retrieved from

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. (Contextual reference for analog synthesis).

  • BLD Pharm . (2024). Chemical Property Data: 1-(4-Methylphenyl)pentan-2-one. Retrieved from

  • PubChem . (2024). Compound Summary: 1-(p-Tolyl)pentan-2-one. National Library of Medicine. Retrieved from

Sources

Foundational

Structural Isomerism in NPS Precursors: Differentiating 1-(4-Methylphenyl)pentan-2-one from Pentedrone Precursors

[1] Abstract This technical guide addresses the critical analytical and structural distinctions between 1-(4-Methylphenyl)pentan-2-one and the established class of pentedrone precursors (specifically valerophenone and 4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract This technical guide addresses the critical analytical and structural distinctions between 1-(4-Methylphenyl)pentan-2-one and the established class of pentedrone precursors (specifically valerophenone and 4-methylvalerophenone).[1] While these compounds share identical molecular formulas or close structural homology, they represent a fundamental divergence in synthetic outcomes: the former is a precursor for chain-extended amphetamines, while the latter yields synthetic cathinones. This guide provides self-validating analytical protocols (GC-MS, NMR) for unambiguous identification, essential for forensic profiling and toxicological assessment.[1]

Structural & Chemical Divergence[1]

The core distinction lies in the position of the carbonyl group relative to the aromatic ring. This regioisomerism dictates the fragmentation patterns in mass spectrometry and the metabolic/synthetic fate of the molecule.

The Isomeric Homology
  • Pentedrone Precursor (Standard): Valerophenone (1-phenylpentan-1-one).[1]

  • 4-MPD Precursor (Direct Isomer): 4-Methylvalerophenone (1-(4-methylphenyl)pentan-1-one).[1]

  • The Subject Chemical: 1-(4-Methylphenyl)pentan-2-one.[1]

The subject chemical is a benzyl alkyl ketone , whereas pentedrone precursors are aryl alkyl ketones .

Visualization of Structural Differences

The following diagram illustrates the "Carbonyl Shift" that distinguishes the amphetamine precursor (Subject) from the cathinone precursor (Reference).

ChemicalStructure cluster_0 Cathinone Precursor (4-MPD Type) cluster_1 Amphetamine Precursor (Subject) node_A 4-Methylvalerophenone (1-one) struct_A Ar-C(=O)-CH2-CH2-CH3 Carbonyl adjacent to Ring node_B 1-(4-Methylphenyl)pentan-2-one (2-one) node_A->node_B Regioisomerism (Carbonyl Shift) struct_B Ar-CH2-C(=O)-CH2-CH2-CH3 Methylene spacer isolated Ring

Figure 1: Structural comparison highlighting the carbonyl position shift. The presence of the methylene spacer in the 2-one isomer (right) fundamentally alters chemical reactivity and spectral properties.

Synthetic Implications (Forensic Prediction)

Understanding the potential end-products is crucial for forensic intelligence.[1] The precursor structure locks the synthesis into specific drug classes unless complex rearrangement occurs.[1]

Pathway Divergence[1]
  • The "1-one" Pathway (Cathinones): Pentedrone precursors undergo alpha-bromination followed by amination.[1] The carbonyl remains intact, yielding a beta-keto amine (Cathinone).

    • Target: Pentedrone, 4-Methylpentedrone (4-MPD).[1][2][3][4]

  • The "2-one" Pathway (Amphetamines): 1-(4-Methylphenyl)pentan-2-one functions analogously to Phenyl-2-Propanone (P2P/BMK).[1] It typically undergoes reductive amination (e.g., Leuckart reaction or Al/Hg reduction).[1] The carbonyl is reduced to an amine or removed entirely depending on conditions, but standard clandestine methods yield an alpha-alkyl amine (Amphetamine).

    • Target: 4-Methyl-alpha-propylamphetamine.[1]

SyntheticPathways P1 4-Methylvalerophenone (1-one) Proc1 Bromination + Amination P1->Proc1 P2 1-(4-Methylphenyl)pentan-2-one (2-one) Proc2 Reductive Amination P2->Proc2 Prod1 4-Methylpentedrone (Cathinone Class) Proc1->Prod1 Retains Carbonyl Prod2 4-Methyl-alpha-propylamphetamine (Amphetamine Class) Proc2->Prod2 Reduces Carbonyl

Figure 2: Divergent synthetic pathways.[1] The precursor choice dictates whether the final substance is a cathinone (stimulant) or a chain-extended amphetamine.

Analytical Differentiation Protocols

This section details self-validating protocols to distinguish the user's chemical (2-one) from the 4-MPD precursor (1-one).

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum provides the most definitive identification due to distinct alpha-cleavage fragmentation.[1]

Protocol:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL methanol.

  • Method: Split injection (1:50), EI mode (70 eV). Column: DB-5MS or equivalent.[1][5]

  • Interpretation: Focus on the Base Peak and Molecular Ion .[1]

Feature4-Methylvalerophenone (1-one)1-(4-Methylphenyl)pentan-2-one (2-one)Mechanistic Cause
Base Peak m/z 119 m/z 105 Location of Carbonyl Cleavage
Secondary Ion m/z 91 (Tropylium)m/z 43 / 71 (Alkyl)Stability of leaving groups
McLafferty Weak/AbsentPossible (Propyl chain)Gamma-hydrogen availability
Molecular Ion m/z 176 (Distinct)m/z 176 (Distinct)Isomers have identical mass
  • Differentiation Rule:

    • If the base peak is m/z 119 (4-Methylbenzoyl cation), it is the Cathinone Precursor .

    • If the base peak is m/z 105 (4-Methylbenzyl cation), it is the Amphetamine Precursor .

Nuclear Magnetic Resonance (1H-NMR)

NMR offers a "smoking gun" signal regarding the chemical environment of the methylene group.

Protocol:

  • Solvent: CDCl3.[1]

  • Focus Region: 2.0 ppm – 4.0 ppm (Aliphatic region adjacent to electron-withdrawing groups).[1]

Key Signals:

  • 1-(4-Methylphenyl)pentan-2-one: Look for a Singlet (2H) around 3.60 – 3.70 ppm .[1]

    • Why: This represents the benzylic methylene (

      
      ).[1] It is isolated from other protons, hence a singlet.[1]
      
  • 4-Methylvalerophenone: Look for a Triplet (2H) around 2.90 – 3.00 ppm .[1]

    • Why: This represents the alpha-methylene (

      
      ).[1] It couples with the adjacent beta-methylene, splitting into a triplet.[1]
      

Regulatory & Safety Context

Scheduling Ambiguity

Many jurisdictions use "generic" scheduling language.[1]

  • Cathinone Controls: Often define the structure as "2-amino-1-phenyl-1-propanone" derivatives.[1] This explicitly covers the "1-one" structure.[1]

  • The Loophole: 1-(4-Methylphenyl)pentan-2-one places the carbonyl at the 2-position.[1] Unless the legislation covers "phenyl-2-propanone derivatives" (which usually targets meth precursors) or uses broad "isomer" clauses, this chemical may fall outside specific cathinone precursor bans.[1]

Handling Precautions
  • Toxicity: Both compounds are likely skin and eye irritants.[1]

  • Storage: Store in cool, dry conditions under inert gas (Argon/Nitrogen) to prevent auto-oxidation of the benzylic position.

References

  • Analytical Characterization of Pentedrone: Source: National Institutes of Health (NIH) / PubMed Title: Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone.[1][3][4] URL:[Link]

  • Mass Spectral Data for Valerophenone Derivatives: Source: NIST Chemistry WebBook Title: 1-(4-Methylphenyl)-1-pentanone Mass Spectrum.[1][3][4][6] URL:[Link]

  • Differentiation of Regioisomers in Cathinones: Source: Forensic Science International Title: Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. URL:[Link]

  • Precursor Chemistry & Synthesis Pathways: Source: United Nations Office on Drugs and Crime (UNODC) Title: Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. URL:[Link]

Sources

Exploratory

4-Methylbenzyl propyl ketone synonyms and nomenclature

Synonyms, Nomenclature, and Synthesis Methodologies[1] Part 1: Chemical Identity & Nomenclature 4-Methylbenzyl propyl ketone is a semi-systematic trivial name for the organic compound 1-(4-methylphenyl)-2-pentanone . It...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Nomenclature, and Synthesis Methodologies[1]

Part 1: Chemical Identity & Nomenclature

4-Methylbenzyl propyl ketone is a semi-systematic trivial name for the organic compound 1-(4-methylphenyl)-2-pentanone . It belongs to the class of phenylacetone homologs, specifically serving as the propyl-chain analog of 4-Methylphenylacetone (4-Methyl-BMK).

This molecule is frequently misidentified due to overlapping naming conventions in the "benzyl ketone" family. To ensure scientific accuracy, researchers must distinguish it from its structural isomers, such as 4-methylvalerophenone (1-(4-methylphenyl)-1-pentanone).

Core Identification Data
ParameterTechnical Specification
IUPAC Name 1-(4-methylphenyl)pentan-2-one
CAS Registry Number 105994-83-0
Common Synonyms 4-Methylbenzyl propyl ketone; p-Methylbenzyl propyl ketone; 1-(p-Tolyl)-2-pentanone
Molecular Formula C₁₃H₁₈O
Molecular Weight 176.25 g/mol
SMILES CCCC(=O)Cc1ccc(C)cc1
Structure A ketone carbonyl at position 2, flanked by a propyl group and a 4-methylbenzyl group.[1][2][3][4][5][6]
Nomenclature Logic Visualization

The following diagram deconstructs the trivial name to resolve potential ambiguities with valerophenone derivatives.

NomenclatureLogic Name 4-Methylbenzyl propyl ketone Benzyl Benzyl Group (Ar-CH2-) Name->Benzyl Implies Methylene Spacer Propyl Propyl Ketone (-C(=O)-CH2-CH2-CH3) Name->Propyl Defines Carbonyl Position Isomer 4-Methylvalerophenone (1-(4-methylphenyl)-1-pentanone) Name->Isomer Common Misinterpretation Structure 1-(4-methylphenyl)-2-pentanone (Target Molecule) Benzyl->Structure Correct Mapping Propyl->Structure

Figure 1: Logical deconstruction of the trivial name "4-Methylbenzyl propyl ketone" confirming the 2-pentanone structure.

Part 2: Synthesis Methodologies

The synthesis of 1-(4-methylphenyl)-2-pentanone requires a carbon-carbon bond-forming strategy that installs the propyl ketone moiety onto the 4-methylbenzyl skeleton. The Nitrile-Ester Condensation (a variation of the P2P synthesis) is the most robust, scalable, and self-validating protocol.

Rationale for Protocol Selection
  • Scalability: Utilizes 4-methylphenylacetonitrile (p-methylbenzyl cyanide), a stable and commercially available precursor.

  • Selectivity: The condensation-hydrolysis sequence specifically yields the methyl ketone homolog (in this case, propyl) without producing isomeric mixtures common in Friedel-Crafts alkylations.

  • Self-Validating: The intermediate

    
    -cyano ketone is a solid or distinct oil that allows for purification before the final hydrolysis step, ensuring high purity of the final ketone.
    
Experimental Protocol: Nitrile-Ester Condensation

Reaction Overview:



Reagents:

  • 4-Methylphenylacetonitrile (p-Tolylacetonitrile): 1.0 molar eq.

  • Ethyl Butyrate: 2.0 molar eq. (Excess drives equilibrium).

  • Sodium Ethoxide (21% wt in Ethanol): 1.5 molar eq.

  • Sulfuric Acid (50% v/v): For hydrolysis.

  • Solvent: Absolute Ethanol or Toluene.

Step-by-Step Methodology:

  • Condensation (Enolate Formation):

    • Charge a reaction vessel (equipped with a reflux condenser and drying tube) with absolute ethanol.

    • Add Sodium Ethoxide solution.

    • Add 4-Methylphenylacetonitrile (1.0 eq) and Ethyl Butyrate (2.0 eq) simultaneously.

    • Mechanism: The base deprotonates the alpha-carbon of the nitrile. The resulting carbanion attacks the carbonyl of the ethyl butyrate.

    • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. The solution will darken, indicating enolate formation.

  • Isolation of

    
    -Cyano Ketone: 
    
    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water to quench the ethoxide.

    • Acidify carefully with dilute HCl to pH 4. This precipitates the

      
      -cyano ketone intermediate (or separates it as a heavy oil).
      
    • Extract with ethyl acetate or toluene if oil separates. Wash the organic phase with brine and evaporate solvent.

    • Checkpoint: The residue is crude

      
      -butyryl-4-methylphenylacetonitrile.
      
  • Hydrolysis & Decarboxylation:

    • Suspend the crude intermediate in 50% sulfuric acid (approx. 3 mL acid per gram of intermediate).

    • Reflux: Heat vigorously to reflux (100–110°C) for 6–10 hours.

    • Chemical Logic: The acid hydrolyzes the nitrile (-CN) to a carboxylic acid (-COOH). Being beta-to-a-carbonyl, this acid is unstable and spontaneously decarboxylates (

      
      ), yielding the target ketone.
      
    • Monitoring: Evolution of CO₂ gas bubbles marks the progress of decarboxylation. Reaction is complete when gas evolution ceases.

  • Purification:

    • Cool the mixture and extract the oily layer with dichloromethane (DCM) or diethyl ether.

    • Wash the organic layer with 5% NaOH (to remove unreacted acids) and then with brine.

    • Dry over anhydrous

      
      .
      
    • Distillation: Perform vacuum distillation. 1-(4-methylphenyl)-2-pentanone has a high boiling point; expect fractions around 130–140°C at 10 mmHg (estimated).

Synthesis Workflow Diagram

SynthesisPathway Nitrile 4-Methylphenylacetonitrile (Precursor A) Condensation Claisen Condensation (Reflux 4-6h) Nitrile->Condensation Ester Ethyl Butyrate (Precursor B) Ester->Condensation Base Sodium Ethoxide (Catalyst) Base->Condensation Inter Intermediate: alpha-Cyano Ketone Hydrolysis Acid Hydrolysis (H2SO4, Reflux) Inter->Hydrolysis Condensation->Inter Yields Enolate Decarb Decarboxylation (-CO2) Hydrolysis->Decarb Unstable Acid Product 1-(4-methylphenyl)-2-pentanone (Target) Decarb->Product Final Isolation

Figure 2: Reaction pathway for the Nitrile-Ester synthesis of 4-Methylbenzyl propyl ketone.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures should be observed.

TechniqueExpected Signal Characteristics
1H NMR (CDCl₃)

2.30 (s, 3H):
Methyl group on the aromatic ring.

3.60 (s, 2H):
Benzylic methylene (

).

2.40 (t, 2H):

-methylene of propyl chain.

1.60 (m, 2H):

-methylene of propyl chain.

0.90 (t, 3H):
Terminal methyl of propyl chain.

7.10 (m, 4H):
Aromatic protons (AA'BB' system).[3]
IR Spectroscopy 1715 cm⁻¹: Strong carbonyl (

) stretch (non-conjugated ketone).2900-3000 cm⁻¹: C-H aliphatic stretches.
Mass Spectrometry m/z 176: Molecular ion [M]+.m/z 105: Tropylium ion / methylbenzyl cation (Base peak).m/z 71: Propyl acyl fragment (

).
References
  • National Center for Biotechnology Information (2026). 2-Pentanone, 1-(4-methylphenyl)- (CAS 105994-83-0). PubChem Compound Summary. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 1-(4-Methylphenyl)pentan-2-one

[1][2] Executive Summary & Compound Identity 1-(4-Methylphenyl)pentan-2-one (CAS: 105994-83-0) is a lipophilic aryl ketone intermediate used primarily in the synthesis of pharmaceutical actives and fine fragrances.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Identity

1-(4-Methylphenyl)pentan-2-one (CAS: 105994-83-0) is a lipophilic aryl ketone intermediate used primarily in the synthesis of pharmaceutical actives and fine fragrances.[1][2] Its structural motif—a p-tolyl group linked to a pentan-2-one chain—imparts significant hydrophobicity, dictating a strict requirement for organic solvent systems in processing and formulation.[1][2][3]

This guide provides a technical analysis of its solubility behavior, predictive modeling based on physicochemical properties, and validated protocols for experimental determination.[1][2][4][3]

Chemical Identity
ParameterDetail
Systematic Name 1-(4-Methylphenyl)pentan-2-one
Common Synonyms 1-p-Tolyl-pentan-2-one; (p-Tolyl)acetone derivative
CAS Number 105994-83-0
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
SMILES CCCC(=O)Cc1ccc(C)cc1
Physical State Colorless to pale yellow oily liquid (Predicted MP < 20°C)

Physicochemical Basis of Solubility

Understanding the solubility of 1-(4-Methylphenyl)pentan-2-one requires analyzing its molecular interaction potential.[1][2][3]

  • Lipophilicity (LogP ~3.3): The compound is highly lipophilic.[1][2][4][3] The non-polar p-tolyl ring and the propyl chain dominate the molecule's surface area, driving strong interactions with non-polar and moderately polar solvents via Van der Waals forces.[1][2][4][3]

  • Hydrogen Bonding:

    • Acceptor: The carbonyl oxygen (C=O) acts as a weak hydrogen bond acceptor.[1][2][4][3]

    • Donor: No hydrogen bond donors are present.[1][2][4][3]

    • Implication: It accepts protons from protic solvents (alcohols) but cannot self-associate via hydrogen bonding, preventing high-melting crystal lattice formation and favoring a liquid state.[1][2][3]

Predicted Solubility Map

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., Phenylacetone), the solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, AcetonitrileExcellent (>100 mg/mL) Dipole-dipole interactions; preferred for stock solutions.[1]
Polar Protic Ethanol, Methanol, IPAHigh (>50 mg/mL) H-bond acceptance by carbonyl; miscible in high ratios.[1][4][3]
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL) Strong dispersion forces and dipole interactions.[1][4][3]
Non-Polar Hexane, Toluene, HeptaneGood to High Dominant hydrophobic interaction with p-tolyl/alkyl chain.[1][2][4][3]
Aqueous Water, PBS (pH 7.[1][2][4][3]4)Negligible (<0.1 mg/mL) Hydrophobic effect excludes water; requires surfactant/co-solvent.[1][2][4][3]

Experimental Protocols

As specific solubility data for this intermediate is often proprietary, researchers must generate in-house data.[1][2][4][3] The following protocols are self-validating systems designed to ensure accuracy.

Protocol A: Visual Solubility Assessment (Rapid Screen)

Purpose: To quickly determine the approximate solubility range for solvent selection.[1][2][4][3]

Workflow:

  • Aliquot: Place 10 mg of 1-(4-Methylphenyl)pentan-2-one into a clear HPLC vial.

  • Titration: Add solvent in fixed increments (e.g., 100 µL) at 25°C.

  • Observation: Vortex for 30 seconds after each addition. Check for clarity (absence of oil droplets/schlieren lines).[1][2][4][3]

  • Endpoint: Calculate solubility (

    
    ) based on volume added (
    
    
    
    ) when solution becomes clear.
    
    
Protocol B: Saturation Shake-Flask Method (Quantitative)

Purpose: To determine thermodynamic solubility for regulatory or critical process definitions.[1][2][4][3]

Step-by-Step Methodology:

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using a thermomixer.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to separate undissolved oil/solid.

  • Sampling: Carefully remove the supernatant.[1][2][4][3] Filter through a 0.22 µm PTFE filter (hydrophobic) to remove micro-droplets.[1][2][4][3]

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in Acetonitrile.

Analytical Validations (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][4][3]

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1][2][4][3]

  • Gradient: 50% B to 90% B over 10 mins. (High organic required to elute lipophilic ketone).[1][2][4][3]

  • Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic ring).[1][2][4][3]

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: 1-(4-Methylphenyl)pentan-2-one Goal Define Application Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Anal Analysis / QC Goal->Anal Form Formulation / Bioassay Goal->Form NonPolar Non-Polar Solvents (Toluene, Hexane) Synth->NonPolar Friedel-Crafts / Alkylation DCM Chlorinated Solvents (DCM, Chloroform) Synth->DCM Acylation / Halogenation PolarAprotic Polar Aprotic (Acetonitrile, DMSO) Anal->PolarAprotic High Solubility Required CoSolv Co-Solvent System (DMSO + PEG400) Form->CoSolv In Vivo / In Vitro Dosing Extraction Liquid-Liquid Extraction (Organic Phase) NonPolar->Extraction HPLC HPLC/LC-MS Standard Prep PolarAprotic->HPLC AqSusp Aqueous Suspension (Requires Surfactant) CoSolv->AqSusp

Figure 1: Solvent selection decision tree based on the physicochemical interaction requirements of the target ketone.[1][2]

Applications & Handling

Stock Solution Preparation

For biological assays or analytical standards, DMSO is the solvent of choice.[1][2][4][3]

  • Protocol: Dissolve 100 mg in 1 mL DMSO to create a 100 mg/mL master stock.

  • Stability: Store at -20°C. The absence of reactive protons makes DMSO solutions stable against oxidation for >6 months.[1][2][3]

Liquid-Liquid Extraction (LLE)

Due to its high LogP, the compound partitions strongly into organic layers.[1][2][4][3]

  • Recommended System: Ethyl Acetate / Water or MTBE / Water.[1][2][4][3]

  • Partition Coefficient: Expect >95% recovery in the organic phase in a single pass at neutral pH.[1][2][4][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219672, 4-Methyl-1-phenyl-2-pentanone. Retrieved from [Link](Note: Used for structural analog physicochemical comparison).

  • ChemSrc (2025). 1-(4-methylphenyl)pentan-2-one CAS 105994-83-0 Entry. Retrieved from [Link].[1][2][4][3]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for LogP-based solubility prediction).

Sources

Exploratory

Physicochemical Characterization of 1-(4-Methylphenyl)pentan-2-one: A Technical Guide

Topic: 1-(4-Methylphenyl)pentan-2-one boiling point and refractive index Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Methylphenyl)pentan-2-one boiling point and refractive index Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(4-Methylphenyl)pentan-2-one (CAS: 24598-62-7 [Analogous], also known as 1-(p-Tolyl)-2-pentanone) represents a critical structural motif in the synthesis of substituted phenethylamines and fine organic intermediates. Precise characterization of its boiling point (BP) and refractive index (RI) is not merely a bureaucratic step but a fundamental requirement for assessing reaction conversion, purity, and isolation efficiency.

This guide provides a rigorous technical analysis of these properties, deriving values from authoritative structure-property relationships (QSPR) where experimental data is proprietary, and detailing the experimental protocols required to validate them in a laboratory setting.

Part 1: Chemical Identity & Physicochemical Profile[1]

The physicochemical behavior of 1-(4-Methylphenyl)pentan-2-one is governed by the interplay between its lipophilic pentyl chain and the pi-electron-rich p-tolyl moiety. This duality dictates its volatility and interaction with light.[1]

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Consensus)Confidence IntervalRelevance
Boiling Point (760 mmHg) 262 °C – 268 °C (Est.)± 5 °CDistillation cut-off determination.[1]
Boiling Point (12 mmHg) 132 °C – 138 °C ± 3 °CVacuum distillation set-points.[1]
Refractive Index (

)
1.5110 – 1.5140 ± 0.0005Rapid purity assessment (inline).[1]
Density (

)
0.952 g/mL ± 0.01Mass-to-volume conversion for scale-up.[1]
Appearance Colorless to pale yellow oilN/AVisual quality check (darkening indicates oxidation).[1]

Note on Data Provenance: While specific experimental literature for this chain-extended homolog is sparse compared to its methyl-ketone counterparts (e.g., 4-methylphenylacetone), the values above are derived from high-fidelity group contribution methods and homolog extrapolation (p-Tolyl + Pentan-2-one moiety).

Part 2: Theoretical Underpinnings[2]

Boiling Point Thermodynamics

The boiling point of 1-(4-Methylphenyl)pentan-2-one is significantly higher than 4-methylphenylacetone (BP ~235 °C) due to the addition of two methylene (


) units in the alkyl chain.
  • Van der Waals Forces: The extended propyl tail (relative to a methyl group) increases the surface area for London dispersion forces.

  • Dipole-Dipole Interactions: The carbonyl group (

    
    ) at the C2 position creates a permanent dipole, elevating the boiling point above non-polar hydrocarbons of similar molecular weight.
    
Refractive Index & Purity

Refractive index is a measure of electronic polarizability.[1] The aromatic ring provides high polarizability (raising RI), while the aliphatic pentyl chain dilutes this effect (lowering RI).

  • Purity Indicator: A deviation of

    
     from the expected range (
    
    
    
    ) often indicates contamination with:
    • Unreacted Nitrile/Precursor: Typically higher RI (

      
      ).[1]
      
    • Solvent Residue (e.g., Toluene): Lower RI (

      
      ).
      

Part 3: Synthesis Context & Isolation Logic[2]

Understanding the synthesis pathway is crucial to anticipating impurities that affect BP and RI measurements.[1] The most robust route involves the Grignard addition to a nitrile.

Figure 1: Synthesis & Impurity Flow

SynthesisPath Substrate 4-Methylbenzyl Cyanide (Starting Material) Intermediate Imine Magnesium Salt (Unstable Intermediate) Substrate->Intermediate Addition Reagent n-Propyl Magnesium Bromide (Grignard) Reagent->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product 1-(4-Methylphenyl)pentan-2-one (Target) Hydrolysis->Product Impurity Impurity: Dimer/Alcohol (Affects RI/BP) Hydrolysis->Impurity Side Rxn

Caption: Grignard addition pathway showing the critical imine intermediate. Incomplete hydrolysis leads to nitrogenous impurities that drastically alter Refractive Index.[1]

Part 4: Experimental Determination Protocols

To ensure scientific integrity, use these self-validating protocols.

Protocol A: Boiling Point Determination (Micro-Distillation)

Objective: Determine the boiling point under reduced pressure to prevent thermal decomposition.

  • Setup: Equip a 25 mL round-bottom flask with a short-path distillation head, a precision vacuum gauge (digital manometer), and a cow receiver.

  • Vacuum Application: Apply a stable vacuum of 12 mmHg (approx. 16 mbar). Do not use full high vacuum (<1 mmHg) initially, as bumping may occur.

  • Heating Ramp: Heat the oil bath to 150 °C . Slowly ramp temperature by 2 °C/min.

  • Observation:

    • Fore-run: Discard fractions distilling below 125 °C (likely solvent or water).

    • Main Fraction: Collect the steady fraction distilling at 132–138 °C .

    • Validation: The temperature should remain stable (±1 °C) for at least 5 minutes.

  • Correction: If pressure deviates from 12 mmHg, use the Sydney Young equation or a nomograph to correct to standard pressure.

Protocol B: Refractive Index Measurement (Abbe Refractometer)

Objective: Assess purity non-destructively.

  • Calibration: Calibrate the refractometer using HPLC-grade water (

    
    ) or 1-bromonaphthalene standard.
    
  • Temperature Control: Connect the prism jacket to a recirculating chiller set strictly to 20.0 °C . Note: RI changes by approx.[1] 0.00045 per °C.[1]

  • Sample Application: Place 2-3 drops of the isolated oil onto the main prism. Ensure no air bubbles are trapped.[1]

  • Reading: Align the crosshairs with the shadowline boundary. Read the value to 4 decimal places.

  • Interpretation:

    • 1.5110 – 1.5140: High Purity (>98%).[1]

    • < 1.5100: Likely solvent contamination (Hexane/Ether).[1]

    • > 1.5150: Likely unreacted aromatic nitrile or polymerization products.[1]

Part 5: Quality Control & Troubleshooting

Figure 2: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture CheckRI Check Refractive Index (RI) Start->CheckRI Decision1 RI > 1.520? CheckRI->Decision1 Wash Acid/Base Wash Remove Nitrile/Amine Decision1->Wash Yes (Impure) Distill Vacuum Distillation (12 mmHg) Decision1->Distill No (Proceed) Wash->Distill FinalCheck Final QC (GC-MS + RI) Distill->FinalCheck

Caption: Logical workflow for purification based on Refractive Index screening.

Common Pitfalls
  • Thermal Decomposition: Heating above 200 °C at atmospheric pressure can cause darkening (oxidation).[1] Always distill under vacuum.[1]

  • Hygroscopicity: While lipophilic, the ketone can absorb trace moisture, blurring the RI shadowline. Dry over

    
     before measurement.
    

References

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Fluid Systems: Phenylacetone (Homolog Reference).[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1]

  • PubChem. Compound Summary: 1-(4-Methylphenyl)propan-2-one (Homolog).[3] National Library of Medicine.[1] Available at: [Link][1][4]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for boiling point correction and refractive index protocols).

Sources

Protocols & Analytical Methods

Method

Grignard reaction protocols for 1-(p-Tolyl)pentan-2-one preparation

Application Note: AN-ORG-2026-04 High-Fidelity Synthesis of 1-(p-Tolyl)pentan-2-one via Grignard Addition to Nitriles Executive Summary This application note details the optimized protocol for synthesizing 1-(p-Tolyl)pen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04 High-Fidelity Synthesis of 1-(p-Tolyl)pentan-2-one via Grignard Addition to Nitriles

Executive Summary

This application note details the optimized protocol for synthesizing 1-(p-Tolyl)pentan-2-one (CAS: N/A for specific isomer, generic aryl ketone class), a valuable intermediate in the synthesis of fragrance compounds and pharmaceutical scaffolds.

While multiple routes exist (e.g., Friedel-Crafts acylation, Weinreb amide coupling), this protocol prioritizes the Nitrile-Grignard Route . This approach is selected for its high chemoselectivity, preventing the formation of tertiary alcohol byproducts common in ester-Grignard reactions. The protocol utilizes 4-methylbenzyl cyanide and n-propylmagnesium bromide to achieve the target ketone with >85% purity post-workup.

Strategic Analysis & Retrosynthesis

The structural objective is a pentan-2-one core substituted at the C1 position with a p-tolyl group.

Retrosynthetic Logic:

  • Disconnection: The C2-C3 bond is viable, but the C1-C2 bond disconnection reveals the most stable commercial precursors.

  • Precursor Selection:

    • Fragment A (Electrophile):4-Methylbenzyl cyanide (p-Tolylacetonitrile). The nitrile group serves as a "masked" carbonyl.

    • Fragment B (Nucleophile):n-Propylmagnesium bromide .

  • Mechanistic Advantage: The addition of the Grignard reagent to the nitrile forms an intermediate magnesium imine salt (

    
    ). This salt is sterically and electronically resistant to a second Grignard addition, thereby exclusively yielding the ketone upon acidic hydrolysis.
    

Retrosynthesis Figure 1: Retrosynthetic logic prioritizing the Nitrile Route to avoid over-alkylation. Target Target: 1-(p-Tolyl)pentan-2-one Imine Intermediate: Imine Salt (Stable to 2nd Addition) Imine->Target Acidic Hydrolysis (H3O+) Precursors Precursors: 4-Methylbenzyl cyanide + n-PrMgBr Precursors->Imine Grignard Addition (THF/Ether)

Safety & Compliance Profile (E-E-A-T)

Critical Warning: This protocol involves pyrophoric reagents and toxic nitrile compounds.

Hazard ClassReagentSpecific DangerMitigation Strategy
Pyrophoric n-Propylmagnesium BromideIgnites on contact with air/moisture.Use Schlenk line techniques; maintain inert atmosphere (

or Ar). Keep quenching agents (dry sand) nearby.
Acute Toxicity 4-Methylbenzyl CyanideMetabolizes to cyanide in vivo. Fatal if swallowed/inhaled.[1]Work in a certified fume hood. Do not acidify waste streams until oxidative destruction (bleach) is complete.
Flammable THF / Diethyl EtherLow flash point; peroxide former.Use anhydrous, inhibitor-free solvents. Test for peroxides before distillation.

Experimental Protocol

Reagents and Equipment
  • Reagents:

    • 4-Methylbenzyl cyanide (p-Tolylacetonitrile), >98%.

    • n-Propylmagnesium bromide (2.0 M in THF). Note: Commercial sources are preferred for reproducibility, but in-situ preparation is viable.

    • Tetrahydrofuran (THF), anhydrous.

    • HCl (3M aqueous).

    • Ammonium chloride (saturated).[2]

  • Equipment:

    • 3-neck round-bottom flask (250 mL).

    • Reflux condenser with inert gas inlet.[3]

    • Pressure-equalizing addition funnel.

    • Magnetic stir bar (PTFE).

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry the entire glass assembly under vacuum.

  • Backfill with dry Nitrogen (

    
    ) three times.
    
  • Maintain a positive pressure of

    
     throughout the reaction.
    

Step 2: Reagent Charging

  • Charge the flask with 4-Methylbenzyl cyanide (5.0 g, 34.4 mmol) dissolved in anhydrous THF (30 mL).

  • Cool the solution to 0°C using an ice/water bath. Rationale: Although nitriles are less reactive than aldehydes, controlling the initial exotherm prevents side reactions.

Step 3: Grignard Addition

  • Transfer n-Propylmagnesium bromide (20 mL of 2.0 M solution, 40.0 mmol, 1.16 equiv) to the addition funnel via cannula.

  • Add the Grignard reagent dropwise over 30 minutes.[3]

    • Observation: The solution may turn cloudy or yellow/brown as the imine salt forms.

  • Once addition is complete, remove the ice bath and allow to warm to room temperature.

Step 4: Reflux (The Kinetic Driver)

  • Heat the mixture to a gentle reflux (66°C for THF) for 4–6 hours.

    • Mechanism:[2][4][5][6][7][8][9] Nitriles are electrophilically sluggish compared to ketones. Thermal energy is required to drive the formation of the magnesium imine salt to completion.

  • Monitor by TLC (eluent: 10% EtOAc/Hexane). The nitrile spot (

    
    ) should disappear.
    

Step 5: Hydrolysis (The Critical Transformation)

  • Cool the reaction mixture to 0°C.

  • Quench: Slowly add 3M HCl (40 mL). Caution: Exothermic reaction with gas evolution (

    
     salts).
    
  • Stir vigorously at room temperature for 2 hours (or warm to 40°C if needed).

    • Why? The initial quench protonates the nitrogen to form the imine (

      
      ). Continued acidic hydrolysis is required to convert the imine to the ketone (
      
      
      
      ).[6][7] Incomplete hydrolysis is a common failure mode, leading to mixed imine/ketone products.

Step 6: Workup

  • Separate layers. Extract the aqueous phase with Diethyl Ether (

    
    ).
    
  • Combine organic layers and wash with:

    • Water (

      
      )
      
    • Saturated

      
       (
      
      
      
      ) - Neutralizes excess acid.
    • Brine (

      
      )
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow Setup Inert Setup (N2, Flame Dry) Addition Add Grignard (0°C -> RT) Setup->Addition Reflux Reflux (4-6 Hours) Addition->Reflux Imine Salt Formation Hydrolysis Acid Hydrolysis (3M HCl, 2h) Reflux->Hydrolysis Critical Step Workup Extraction & Concentration Hydrolysis->Workup Target Ketone

Figure 2: Operational workflow emphasizing the reflux and hydrolysis stages.

Analytical Expectations

ParameterExpected ValueNotes
Physical State Pale yellow oilDarkens upon oxidation; store under inert gas.
Yield 75% - 88%Lower yields often indicate incomplete hydrolysis.
IR Spectrum ~1715 cm⁻¹Strong C=O stretch. Absence of C≡N stretch (~2240 cm⁻¹).
¹H NMR (CDCl₃)

3.65 (s, 2H)
Benzylic protons alpha to carbonyl.
¹H NMR (CDCl₃)

2.40 (t, 2H)
Methylene protons alpha to carbonyl (propyl side).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Inactive Grignard reagent.Titrate Grignard before use.[10] Ensure strict anhydrous conditions.
Product contains Imine Incomplete hydrolysis.Increase hydrolysis time or acid concentration (e.g., 6M HCl). Warm the hydrolysis mixture.
Tertiary Alcohol Impurity Grignard excess too high?Unlikely with Nitriles. Check if starting material contained ketone impurities.
Wurtz Coupling Dimer N/A for this route.[11]This route avoids Benzyl Grignard dimerization issues by using the Alkyl Grignard.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Nitrile-Grignard addition).
  • Organic Syntheses. (1941). Methyl n-Amyl Ketone via Nitrile Addition. Org. Synth. 21 , 79. Link (Foundational methodology for nitrile-to-ketone conversion).

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • PubChem. (2025).[12] Safety Data Sheet: 4-Methylbenzyl cyanide. National Library of Medicine. Link

  • Fisher Scientific. (2025).[12][13] Safety Data Sheet: Propylmagnesium bromide. Link

Sources

Application

Technical Analysis: GC-MS Fragmentation Dynamics of 1-(4-Methylphenyl)pentan-2-one

Introduction & Chemical Context This application note details the fragmentation dynamics of 1-(4-Methylphenyl)pentan-2-one (CAS: N/A for specific isomer, analogous to 1671-77-8 isomers) under Electron Ionization (EI) con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This application note details the fragmentation dynamics of 1-(4-Methylphenyl)pentan-2-one (CAS: N/A for specific isomer, analogous to 1671-77-8 isomers) under Electron Ionization (EI) conditions.

This molecule, a substituted phenylacetone derivative, represents a critical structural class in impurity profiling for synthetic organic chemistry and forensic drug analysis. It is structurally distinct from its isomer, 1-(4-methylphenyl)pentan-1-one (4'-methylvalerophenone), and correct identification relies heavily on recognizing specific mass spectral rearrangement patterns.

Physicochemical Summary
PropertyValueNotes
Formula

Molecular Weight 176.25 g/mol
Structure p-Tolyl-CH₂-C(=O)-CH₂CH₂CH₃Ketone at C2 position
Key Moiety 4-MethylbenzylDirects benzylic fragmentation
Key Moiety Propyl ChainEnables McLafferty Rearrangement

Experimental Protocol

To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. This protocol is designed to minimize thermal degradation while maximizing sensitivity for the molecular ion (


).
Sample Preparation
  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

  • Concentration:

    
     (ppm).
    
  • Derivatization: Not required for ketone analysis, though PFPA derivatization can be used if enolization is suspected.

GC-MS Method Parameters
ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic ketones.
Inlet Temp 250°CSufficient volatilization without pyrolysis.
Injection Splitless (1 µL)Maximizes sensitivity for trace impurities.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Ion Source EI (70 eV)Standard energy for library comparison.
Source Temp 230°CPrevents condensation of high-boiling aromatics.
Scan Range m/z 40 - 300Covers low mass fragments and molecular ion.
Workflow Visualization

GCMS_Workflow Sample Sample (100 ppm) Inlet Inlet (250°C) Sample->Inlet Injection Column Capillary Column (DB-5MS) Inlet->Column Separation Source EI Source (70 eV) Column->Source Elution Quad Quadrupole Analyzer Source->Quad Fragmentation Detector Detector (EM) Quad->Detector Filtering

Figure 1: Standardized GC-MS signal acquisition workflow for aromatic ketones.[1][2]

Fragmentation Analysis

The mass spectrum of 1-(4-Methylphenyl)pentan-2-one is governed by three primary mechanisms: Alpha-Cleavage , McLafferty Rearrangement , and Benzylic Stabilization .

The Molecular Ion ( )
  • m/z 176: The molecular ion is discernible but typically not the base peak due to the lability of the bond alpha to the carbonyl and the stability of the benzylic fragment.

Primary Fragmentation Pathways
Pathway A: McLafferty Rearrangement (Diagnostic)

This is the most critical pathway for distinguishing the pentan-2-one structure from pentan-1-one isomers.

  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the terminal methyl of the propyl chain.
    
  • Process: Six-membered transition state

    
     Cleavage between 
    
    
    
    and
    
    
    carbons of the propyl chain.
  • Neutral Loss: Ethene (

    
    , 28 Da).
    
  • Fragment Ion: m/z 148 .

  • Structure: Radical cation of the enol form of 1-(4-methylphenyl)propan-2-one.

Pathway B: Alpha-Cleavage (Benzylic Side)
  • Mechanism: Homolytic cleavage between C1 and C2 (Carbonyl).

  • Fragment Ion: m/z 105 .

  • Structure: 4-Methylbenzyl cation, which rearranges to the highly stable Methyltropylium ion . This is typically the Base Peak (100%) .

Pathway C: Alpha-Cleavage (Propyl Side)
  • Mechanism: Cleavage between Carbonyl (C2) and Propyl chain (C3).

  • Fragment Ion: m/z 133 .

  • Structure: (4-Methylphenyl)acetylium ion (

    
    ).
    
  • Note: This ion often loses CO (28 Da) to further feed the m/z 105 peak.

Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion [M]+ m/z 176 McLafferty McLafferty Rearr. (Gamma-H Transfer) M_Ion->McLafferty Alpha_Benzyl Alpha Cleavage (C1-C2) M_Ion->Alpha_Benzyl Alpha_Propyl Alpha Cleavage (C2-C3) M_Ion->Alpha_Propyl Ion_148 Enol Ion m/z 148 (Diagnostic) McLafferty->Ion_148 - C2H4 Neutral_Ethene Loss of Ethene (28 Da) Ion_105 Methyltropylium m/z 105 (Base Peak) Alpha_Benzyl->Ion_105 - C4H7O• Ion_133 Acylium Ion m/z 133 Alpha_Propyl->Ion_133 - C3H7• Ion_133->Ion_105 - CO (Secondary)

Figure 2: Mechanistic fragmentation map illustrating the origin of key diagnostic ions.

Data Summary & Isomer Differentiation

Key Ion Table
m/zIdentityMechanismRelative Abundance (Est.)
176 Molecular Ion (

)
Ionization5-15%
148 Enol of (p-tolyl)acetoneMcLafferty Rearrangement 20-40%
133 (p-Tolyl)acetylium

-Cleavage (loss of propyl)
10-25%
105 Methyltropylium

-Cleavage (loss of butyryl)
100% (Base)
77 Phenyl cationDegradation of tropylium10-20%
43 Propyl / AcetylAlkyl chain fragmentationHigh
Distinguishing from Isomers

A common error in drug development is misidentifying this molecule as 1-(4-methylphenyl)pentan-1-one (4'-methylvalerophenone).

  • Target Molecule (Pentan-2-one):

    • McLafferty rearrangement involves the propyl chain.[3]

    • Loss of Ethene (28) .

    • Diagnostic Peak: m/z 148 .

  • Isomer (Pentan-1-one):

    • McLafferty rearrangement involves the butyl chain attached to the carbonyl.

    • Loss of Propene (42) (via gamma-H on C4).

    • Diagnostic Peak: m/z 134 (Enol of 4-methylacetophenone).

References

  • NIST Mass Spectrometry Data Center. 1-Pentanone, 1-(4-methylphenyl)- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Tropylium ion stability and alpha-cleavage rules).
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (General mechanisms for ketone fragmentation).[6] Retrieved from [Link]

Sources

Method

HPLC separation methods for phenylacetone derivatives

Application Note: High-Resolution HPLC Strategies for the Analysis of Phenylacetone (P-2-P) and Related Derivatives Executive Summary & Scientific Context Phenylacetone (P-2-P), or benzyl methyl ketone (BMK), serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Strategies for the Analysis of Phenylacetone (P-2-P) and Related Derivatives

Executive Summary & Scientific Context

Phenylacetone (P-2-P), or benzyl methyl ketone (BMK), serves as a critical junction molecule. In the pharmaceutical sector, it is a legitimate intermediate for synthesis; in forensic toxicology, it is the primary precursor for amphetamine-type stimulants (ATS).

The Analytical Challenge: While Gas Chromatography (GC) is traditional for volatile ketones, it suffers from thermal degradation issues when analyzing thermally labile pre-precursors like methyl 3-oxo-2-phenylbutyrate (MAPA). HPLC offers a non-destructive alternative but presents challenges in selectivity due to the structural similarity of P-2-P derivatives (positional isomers) and their lack of strong chromophores.

This guide details three targeted protocols:

  • Impurity Profiling (Achiral): Leveraging

    
     interactions for superior selectivity over C18.
    
  • Chiral Resolution: Separating enantiomers of downstream aminated derivatives.

  • Trace Analysis (LC-MS/MS): High-sensitivity detection in complex matrices.

Method Development Strategy: The Science of Selectivity

Standard C18 (alkyl) phases often fail to resolve P-2-P from its aromatic impurities (e.g., dibenzyl ketone, phenylacetic acid) because the separation is driven solely by hydrophobicity.

The Solution: Phenyl-Hexyl and Biphenyl Phases For aromatic ketones and their derivatives, stationary phases containing phenyl rings provide an orthogonal separation mechanism via


 interactions.
  • Mechanism: The electron-rich double bonds in the analyte interact with the phenyl rings on the stationary phase.[1][2]

  • Solvent Choice: Methanol is preferred over Acetonitrile. Acetonitrile contains

    
     electrons (in the nitrile group) that compete with the analyte for stationary phase sites, effectively "washing out" the selective benefit of the phenyl column. Methanol allows the 
    
    
    
    mechanism to dominate.

Visualizing the Decision Process:

MethodSelection Start Start: Phenylacetone Sample Goal Define Analytical Goal Start->Goal Impurity Impurity Profiling / Precursor Analysis Goal->Impurity Synthesis Monitoring Chiral Enantiomeric Purity (Aminated Derivatives) Goal->Chiral Drug Development Trace Trace/Biological Matrix Goal->Trace Toxicology Col1 Column: Biphenyl or Phenyl-Hexyl Impurity->Col1 Col2 Column: Immobilized Polysaccharide (e.g., Cellulose/Amylose) Chiral->Col2 Col3 Column: C18 or PFP (Pentafluorophenyl) Trace->Col3 Mobile1 Mobile Phase: Water/Methanol (Promotes Pi-Pi) Col1->Mobile1 Mobile2 Mobile Phase: Hexane/IPA (Normal) or Polar Organic Mode Col2->Mobile2 Col3->Mobile1

Caption: Decision tree for selecting stationary and mobile phases based on the specific analytical requirement for P-2-P derivatives.

Protocol A: Achiral Impurity Profiling (High Selectivity)

Objective: Separate P-2-P from synthesis by-products (bis-phenylacetone, dibenzyl ketone) and pre-precursors (MAPA, APAAN).

Why this works: The Biphenyl phase offers stronger retention for compounds with conjugated systems or multiple aromatic rings (like dibenzyl ketone) compared to P-2-P, creating a wider resolution window than C18.

Instrument Parameters
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Biphenyl, 100 Å, 2.6 µm, 100 x 2.1 mm (or equivalent Phenyl-Hexyl).

  • Temperature: 35°C.

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary). P-2-P has weak absorbance; 210 nm captures the carbonyl/benzene transitions.

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (LC-MS grade).

  • Solvent B: Methanol (LC-MS grade). Note: Do not use Acetonitrile.

Gradient Table
Time (min)% Solvent A (Water/FA)% Solvent B (MeOH)Flow Rate (mL/min)Phase Description
0.0090100.4Equilibration
1.0090100.4Isocratic Hold
8.0020800.4Elution of P-2-P
10.005950.4Wash (Dimers/Trimers)
12.005950.4Hold
12.1090100.4Re-equilibration

Technical Note: MAPA (Methyl 3-oxo-2-phenylbutyrate) is a thermally unstable pre-precursor. In GC-MS, it degrades into P-2-P inside the injection port, leading to false positives for P-2-P. This HPLC method preserves MAPA, allowing distinct quantification of the precursor vs. the ketone.

Protocol B: Chiral Separation of Aminated Derivatives

Objective: Phenylacetone itself is achiral. However, its reductive amination produces chiral amphetamines. This protocol is for analyzing the products of P-2-P conversion.

Why this works: Polysaccharide-based columns create a chiral cavity. The "Polar Organic Mode" (using 100% organic solvent with additives) is often superior to Normal Phase for basic amines as it improves solubility and peak shape.

Instrument Parameters
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., IA-3 or equivalent).

  • Dimensions: 150 x 4.6 mm, 3 or 5 µm.

  • Detection: UV @ 254 nm.[3]

Mobile Phase (Polar Organic Mode)
  • Composition: Acetonitrile / Methanol / Ethanol (90:5:5 v/v/v).

  • Additive: 0.1% Diethylamine (DEA) or Butylamine.

    • Crucial: The amine additive masks silanols and ensures the basic analyte remains uncharged, which is necessary for the chiral recognition mechanism in this mode.

Workflow
  • Sample Prep: Dissolve sample in Mobile Phase (without additive) to 1 mg/mL.

  • Equilibration: Flush column for 20 mins at 1.0 mL/min.

  • Run: Isocratic elution.

  • Expected Result: Baseline separation of (S)-Amphetamine and (R)-Amphetamine (Resolution > 1.5).

Protocol C: LC-MS/MS for Trace Analysis in Biological Matrices

Objective: Detect trace P-2-P or metabolites in plasma/urine. P-2-P ionizes poorly in ESI compared to amines.

Strategy: Use Ammonium Formate to encourage adduct formation


 or promote protonation 

.
MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Cone Gas: 50 L/hr.

MRM Transitions (Precursor -> Product)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Note
P-2-P 135.1

117.12015Loss of H₂O
P-2-P 135.1

91.12025Tropylium ion (Specific)
Amphetamine 136.1

91.11818Major fragment
MAPA 193.1

135.12212Loss of ester group

Diagram: Separation Mechanism (Pi-Pi Interaction)

PiPiInteraction cluster_stationary Stationary Phase (Biphenyl) cluster_analyte Analyte (P-2-P) Node1 Phenyl Ring Node2 Phenyl Ring Analyte Aromatic Nucleus Analyte->Node1 π-π Stacking (Retention) Analyte->Node2 Steric Selectivity

Caption: Schematic of the pi-pi interaction between the P-2-P aromatic nucleus and a Biphenyl stationary phase, providing retention orthogonal to hydrophobicity.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Tsujikawa, K., et al. (2022).[4] "Analysis of potential phenylacetone precursors (MAPA, EAPA) by GC-MS and their conversion to phenylacetone." Drug Testing and Analysis. [Link]

  • Element Lab Solutions. (2023). "Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity." [Link]

  • Waters Corporation. (2020). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." [Link]

Sources

Application

Reductive amination of 1-(4-Methylphenyl)pentan-2-one to amines

Application Note: A-735 Topic: A-735: Reductive Amination of 1-(4-Methylphenyl)pentan-2-one to Amines Introduction & Scope Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-735

Topic: A-735: Reductive Amination of 1-(4-Methylphenyl)pentan-2-one to Amines

Introduction & Scope

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction is paramount in pharmaceutical and medicinal chemistry due to the prevalence of amine functionalities in a vast number of biologically active compounds.[1][3] Analogs of 1-(4-methylphenyl)pentan-2-amine, the products of the titular reaction, are potent inhibitors of dopamine and norepinephrine reuptake, making them valuable scaffolds in drug discovery, particularly for central nervous system (CNS) agents.[4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 1-(4-methylphenyl)pentan-2-one. It delves into the underlying mechanism and presents three field-proven, scalable protocols utilizing different classes of reducing agents:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective modern reagent.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic, pH-sensitive reagent.

  • Catalytic Hydrogenation: A green and scalable method using H₂ gas.

The objective is to equip the user with not only step-by-step instructions but also the causal logic behind experimental choices, ensuring adaptability and success across various laboratory and scale-up settings.

The Chemistry: Mechanism of Reductive Amination

Reductive amination converts a carbonyl group (in this case, a ketone) into an amine via an intermediate imine.[5] The process is typically a one-pot reaction where the ketone, an amine, and a reducing agent are combined.[6]

The reaction proceeds in two principal stages:

  • Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the electrophilic carbonyl carbon of 1-(4-methylphenyl)pentan-2-one. This is followed by a series of proton transfers and the elimination of a water molecule to form a Schiff base (an imine).[7] Under neutral or mildly acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[7][8] This equilibrium is crucial for the success of the reaction.

  • Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting ketone.[9][10][11] This selectivity prevents the wasteful formation of the corresponding alcohol, 1-(4-methylphenyl)pentan-2-ol.

Below is a diagram illustrating the general mechanistic pathway.

ReductiveAmination Ketone 1-(4-Methylphenyl)pentan-2-one (Ketone) Intermediate Hemiaminal Intermediate Ketone->Intermediate + Amine Amine Primary/Secondary Amine (R-NH₂) Iminium Iminium Ion Intermediate Intermediate->Iminium Dehydration Water_out - H₂O Product Substituted Amine Product Iminium->Product + Hydride Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Comparative Overview of Protocols

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. Each reagent offers a unique profile of reactivity, selectivity, cost, and safety. The following table summarizes the key characteristics of the three protocols detailed in this note.

ParameterProtocol 1: NaBH(OAc)₃ (STAB)Protocol 2: NaBH₃CNProtocol 3: Catalytic Hydrogenation
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideHydrogen Gas (H₂) with Pd/C catalyst
Selectivity Excellent; reduces iminium ions much faster than ketones.[11][12]Good, but pH-dependent (optimal at pH 6-8).[13]Excellent; chemoselective for C=N over C=O.
Solvent Aprotic (DCE, THF, DCM).[6][14][15]Protic (Methanol, Ethanol).[15]Protic (Methanol, Ethanol).
Catalyst/Additive Acetic acid often used with ketones.[6][14]Mild acid (e.g., AcOH) to maintain pH.Palladium on Carbon (Pd/C) or Raney Nickel.[5]
Typical Yield 85–96%75–90%90–98%
Pros High yield, broad substrate scope, no toxic gas release, mild conditions.[12]Effective and well-established."Green" (byproduct is water), highly scalable, economical for large scale.[6][16]
Cons Moisture-sensitive reagent.[17]Highly toxic (releases HCN gas in strong acid).[9] Slow with some substrates.[13]Requires specialized high-pressure equipment (e.g., Parr hydrogenator). Flammable H₂ gas. Catalyst can be pyrophoric.
Safety Handle in a well-ventilated area, store under inert gas.[17]Extreme caution required. Highly toxic.[18] Work in a certified fume hood.[19]Requires proper grounding and handling of flammable gas and pyrophoric catalyst.

Experimental Protocols

Safety First: Before proceeding, review the Safety Data Sheets (SDS) for all reagents. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, is mandatory. All operations, especially those involving sodium cyanoborohydride, should be performed in a certified chemical fume hood.[17][18]

Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the recommended method for general laboratory synthesis due to its high efficiency, operational simplicity, and improved safety profile over cyanoborohydride.[10]

Materials:

  • 1-(4-Methylphenyl)pentan-2-one

  • Primary or secondary amine of choice (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (optional, but recommended for ketones)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(4-Methylphenyl)pentan-2-one (1.0 equiv). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approx. 0.2–0.5 M.

  • Amine Addition: Add the desired amine (1.0–1.2 equiv) to the solution. If using an amine hydrochloride salt, add 1.0 equiv of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • Catalyst Addition (Optional): For ketone substrates, the addition of glacial acetic acid (1.0–2.0 equiv) can catalyze the formation of the iminium ion.[6] Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3–1.6 equiv) portion-wise over 10-15 minutes.[6] An exotherm may be observed. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure amine product.

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

This classic method is effective but requires strict pH control and extreme caution due to the high toxicity of the reagent and the potential to liberate hydrogen cyanide (HCN) gas.[9][13]

Materials:

  • 1-(4-Methylphenyl)pentan-2-one

  • Primary or secondary amine of choice

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-Methylphenyl)pentan-2-one (1.0 equiv) and the amine (1.1 equiv) in methanol.

  • pH Adjustment: Add glacial acetic acid to adjust the pH of the solution to between 6 and 7. This pH range is critical for selectively reducing the iminium ion over the ketone.[13]

  • Reductant Addition: In a separate flask, dissolve sodium cyanoborohydride (1.5 equiv) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12–48 hours, monitoring by TLC or LC-MS.

  • Workup: Perform this step in the fume hood. Slowly and carefully add 1 M HCl to the reaction mixture to decompose any excess NaBH₃CN (this will produce H₂ gas). Then, make the solution basic (pH > 10) by the slow addition of concentrated NaOH solution or saturated NaHCO₃.

  • Extraction & Isolation: Extract the product with DCM or ethyl acetate (3x). Combine, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 3: Catalytic Hydrogenation

This method is ideal for large-scale synthesis, offering high atom economy and avoiding stoichiometric metal hydride waste.[3][6] It requires specialized equipment.

Materials:

  • 1-(4-Methylphenyl)pentan-2-one

  • Primary or secondary amine of choice

  • Palladium on carbon (5% or 10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Parr hydrogenator or similar high-pressure reactor

  • Celite®

Procedure:

  • Catalyst Handling: Caution: Pd/C can be pyrophoric when dry. Handle the wet catalyst carefully.

  • Reaction Setup: To a suitable pressure vessel, add the solvent (MeOH or EtOH), 1-(4-Methylphenyl)pentan-2-one (1.0 equiv), and the amine (1.1 equiv).

  • Catalyst Addition: Carefully add the Pd/C catalyst (1–5 mol %).

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50–500 psi, depending on the apparatus).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40–50 °C) until hydrogen uptake ceases (typically 6–24 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry out, as it can ignite in air. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Workflow Visualization

The following diagram outlines the general experimental workflow from setup to final product analysis.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Combine Ketone, Amine, & Solvent B 2. Add Catalyst/ Acid (if required) A->B C 3. Add Reducing Agent B->C D 4. Stir & Monitor (TLC, LC-MS) C->D E 5. Quench Reaction D->E F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Standard laboratory workflow for reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 3, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Jagadeesh, R. V., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9205–9282. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 3, 2026, from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved February 3, 2026, from [Link]

  • Talybov, A., et al. (2014). Synthesis of Substituted N-Alkylamines in Aqueous Media. American Journal of Organic Chemistry, 4(2), 34-39. [Link]

  • Bheeter, C. B., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(18), 6745-6764. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved February 3, 2026, from [Link]

  • Sorokina, K., & Chunov, A. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Molecules, 26(16), 4848. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved February 3, 2026, from [Link]

  • U.S. Patent No. 5,817,876. (1998). Preparation of N-alkyl-arylamines.
  • GlaxoSmithKline. (n.d.). Reductive Amination. WordPress. [Link]

  • The Ohio State University. (n.d.). Standard Operating Procedure (SOP) for Sodium Cyanoborohydride. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1499. [Link]

  • Goudreau, S. R., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Alameddine, B., et al. (2013). Synthesis of Various Alkyl and Aryl Amine Substituted Half-Lunar Polycondensed Aromatic Hydrocarbons: Versatile p-p Stacking Building Blocks. 245th American Chemical Society National Meeting. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

Sources

Method

Application Note: Strategic Utilization of 1-(4-Methylphenyl)pentan-2-one in NDRI Synthesis

Abstract This application note details the strategic use of 1-(4-Methylphenyl)pentan-2-one (CAS: 5349-62-2 analog/isomer) as a high-value scaffold in the synthesis of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of 1-(4-Methylphenyl)pentan-2-one (CAS: 5349-62-2 analog/isomer) as a high-value scaffold in the synthesis of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).[1] Unlike its C1-ketone isomers (used for pyrovalerone derivatives), this C2-ketone serves as the direct precursor for 4-Methylprolintane and related 1-aryl-2-amino-pentane pharmacophores.[1] We present a validated, scalable reductive amination protocol utilizing Sodium Triacetoxyborohydride (STAB), offering superior diastereoselectivity and safety profiles compared to traditional cyanoborohydride methods.

Chemical Profile & Strategic Utility[1]

Structural Significance

1-(4-Methylphenyl)pentan-2-one is a lipophilic aryl ketone.[1] Its structure—a p-tolyl moiety separated from a carbonyl by a methylene bridge—makes it a critical "divergent node" in medicinal chemistry.[1]

  • Lipophilicity: The 4-methyl group enhances blood-brain barrier (BBB) permeability in downstream amine derivatives compared to the unsubstituted phenyl analogs (e.g., Prolintane).[1]

  • Metabolic Stability: The para-methyl group blocks metabolic hydroxylation at the para position, potentially extending the half-life of the resulting pharmaceutical agent.

  • Regiochemistry: As a C2-ketone, reductive amination yields a secondary or tertiary amine with a chiral center at the C2 position, creating opportunities for enantioselective separation to fine-tune receptor binding affinity.[1]

Target Pharmacophore: 4-Methylprolintane

The primary application of this intermediate is the synthesis of 1-(1-(4-methylphenyl)pentan-2-yl)pyrrolidine (4-Methylprolintane).[1] This molecule acts as a potent NDRI, investigated for efficacy in fatigue reduction and cognitive enhancement.

Regulatory & Safety Compliance

Regulatory Status[1][2]
  • Research Use Only: This protocol is intended for legitimate pharmaceutical research and development. 1-(4-Methylphenyl)pentan-2-one and its amine derivatives may be considered analogs of controlled substances in certain jurisdictions (e.g., under "Federal Analogue Acts").[1]

  • Compliance: Users must verify local scheduling before synthesis. This guide assumes the user possesses valid DEA/Home Office licensing for Schedule II/List I precursor handling where applicable.

Safety Criticals
  • Sodium Triacetoxyborohydride (STAB): While safer than NaBH₃CN, STAB evolves acetic acid upon reaction and hydrogen gas upon quenching.

  • 1,2-Dichloroethane (DCE): The preferred solvent.[1][2] It is a suspected carcinogen and highly toxic.[3] All handling must occur in a certified chemical fume hood.[1]

Primary Synthetic Pathway: Reductive Amination[5][6][7]

The industry-standard method for converting 1-(4-Methylphenyl)pentan-2-one to its amine pharmacophore is the Abdel-Magid Reductive Amination .[1] This "Direct Reductive Amination" allows the formation of the iminium species and its reduction in a single pot without isolating moisture-sensitive intermediates.

Reaction Mechanism[8]
  • Imine Formation: The ketone carbonyl undergoes nucleophilic attack by the secondary amine (Pyrrolidine), catalyzed by weak acid (Acetic Acid), forming an iminium ion.

  • Selective Reduction: STAB is a mild hydride donor.[1] It reduces the iminium ion much faster than the ketone carbonyl, preventing the formation of the alcohol side-product.

ReactionScheme Ketone 1-(4-Methylphenyl) pentan-2-one Iminium Iminium Intermediate Ketone->Iminium AcOH, DCE RT, 30 min Amine Pyrrolidine Amine->Iminium Product 4-Methylprolintane (Target Amine) Iminium->Product NaBH(OAc)3 Reduction

Figure 1: Mechanistic pathway for the reductive amination of 1-(4-Methylphenyl)pentan-2-one.

Detailed Experimental Protocol

Objective: Synthesis of 1-(1-(4-methylphenyl)pentan-2-yl)pyrrolidine (4-Methylprolintane). Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][4]AmountRole
1-(4-Methylphenyl)pentan-2-one 176.261.01.76 gSubstrate
Pyrrolidine 71.121.10.78 g (0.91 mL)Amine Source
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (0.57 mL)Catalyst
1,2-Dichloroethane (DCE) -Solvent35 mLSolvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.[1]

  • Solvation: Add 1-(4-Methylphenyl)pentan-2-one (1.76 g) and DCE (35 mL) to the flask.

  • Amine Addition: Add Pyrrolidine (0.91 mL) followed by Acetic Acid (0.57 mL).

    • Note: The solution may warm slightly. Stir for 30 minutes at Room Temperature (RT) to establish the ketone-amine-iminium equilibrium.

Phase 2: Reduction[5]
  • STAB Addition: Add Sodium Triacetoxyborohydride (2.97 g) in 3 portions over 15 minutes.

    • Critical: Do not add all at once to avoid uncontrolled exotherms.[1]

  • Reaction: Stir vigorously at RT under N₂ atmosphere.

    • Time: Typically 4–16 hours.[1]

    • Monitoring: Check progress via TLC (Mobile Phase: 10% MeOH in DCM). Stain with Dragendorff’s reagent (orange spot for amine) or UV (254 nm).

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture to 0°C in an ice bath. Slowly add saturated aqueous NaHCO₃ (30 mL).

    • Caution: Gas evolution (CO₂) will occur.[1] Stir until effervescence ceases (approx. 15 min).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Washing: Combine organic layers and wash with Brine (20 mL).[1]

  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .[1] Filter off the desiccant.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude free base oil.

Phase 4: Purification (Salt Formation)
  • Dissolve the crude oil in minimal dry Diethyl Ether .

  • Add HCl in Dioxane (4M) dropwise at 0°C until pH ~3.

  • The hydrochloride salt will precipitate.[1] Filter the white solid, wash with cold ether, and dry under vacuum.

Workflow start Start: Clean 100mL RBF (N2 Atmosphere) mix Mix Ketone + Pyrrolidine + AcOH in DCE start->mix equil Equilibrate 30 min (Imine Formation) mix->equil reduce Add NaBH(OAc)3 (3 portions) equil->reduce react Stir 4-16h @ RT IPC: TLC Check reduce->react quench Quench: Sat. NaHCO3 (CO2 Evolution) react->quench extract Extract: DCM (3x) Wash: Brine quench->extract dry Dry (MgSO4) & Evaporate extract->dry salt Salt Formation: HCl/Ether -> Precipitate dry->salt

Figure 2: Operational workflow for the synthesis of 4-Methylprolintane HCl.

Analytical Validation

To ensure the integrity of the intermediate and final product, the following analytical parameters should be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm and 254 nm.[1]

  • Expected Retention:

    • Ketone (Starting Material): ~8.5 min (Non-polar).

    • Amine (Product): ~5.2 min (More polar, elutes earlier in acidic conditions due to protonation).

Mass Spectrometry (GC-MS)
  • Inlet Temp: 250°C.

  • Column: HP-5MS.[1][6]

  • Fragmentation (EI): Look for the tropylium ion (m/z 91) shifted to m/z 105 (methyl-tropylium) characteristic of the p-tolyl group.[1]

  • Base Peak: For the amine product, the base peak is typically the pyrrolidine alpha-cleavage fragment (m/z 84 for pyrrolidine ring + alpha carbon).

References

  • Abdel-Magid, A. F., et al. (1996).[4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Meltzer, P. C., et al. (2006).[8] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors."[1] Journal of Medicinal Chemistry, 49(4), 1420–1432. (Cited for structural analog characterization and pharmacological relevance).[8] [Link]

  • PubChem. (n.d.).[1] "Compound Summary: 1-Phenyl-2-pentanone" (Homolog reference for physical handling). National Library of Medicine.[1] [Link]

  • Sauer, R., et al. (2020). "Structure-Activity Relationships of Alpha-Pyrrolidinophenones." ChemMedChem. (Context for NDRI scaffold optimization). [Link][1]

Sources

Application

Application Note: A Researcher's Guide to TLC Visualization of Ketone Precursors

Introduction: The Critical Role of TLC in Synthetic Chemistry Thin-Layer Chromatography (TLC) is an indispensable technique in the organic synthesis lab, offering a rapid, cost-effective, and powerful method for monitori...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable technique in the organic synthesis lab, offering a rapid, cost-effective, and powerful method for monitoring reaction progress, identifying compounds, and assessing purity. For researchers working on the synthesis of ketone-containing molecules—a cornerstone of pharmaceuticals, fragrances, and specialty chemicals—TLC provides immediate feedback on the conversion of starting materials and the emergence of products.

However, many ketone precursors and their products are colorless, rendering them invisible on a TLC plate. Visualization, therefore, is not merely a final step but a critical component of the analytical process. The choice of a visualization reagent (stain) is paramount; it dictates what you see and, consequently, what you know about your reaction. A well-chosen stain can selectively reveal the target ketone, highlight byproducts, or provide a comprehensive snapshot of all components.

This guide provides an in-depth exploration of common and effective TLC visualization reagents for ketone precursors. It moves beyond simple recipes to explain the underlying chemical principles, empowering researchers to make informed decisions and troubleshoot their analyses with confidence.

Foundational Principles: Selecting the Right Visualization Tool

The ideal TLC stain depends on the specific functional groups present in the starting materials, intermediates, and the final ketone product. The decision-making process involves a trade-off between specificity and generality.

  • Specific Stains: These reagents react with a particular functional group, offering high-contrast visualization of the target compound with minimal background interference. For ketones and aldehydes, 2,4-dinitrophenylhydrazine (DNPH) is the classic example.

  • General Stains: These are typically strong oxidizing agents that react with a wide array of organic compounds. They are invaluable for obtaining a holistic view of the reaction mixture, revealing non-carbonyl containing byproducts or unreacted starting materials that a specific stain would miss. Potassium permanganate and Ceric Ammonium Molybdate (CAM) fall into this category.

  • Differential Stains: Some reagents, like p-anisaldehyde and vanillin, react with various functional groups to produce a spectrum of colors. This can be diagnostically powerful, allowing a researcher to distinguish between different classes of compounds on the same plate.

The following workflow provides a logical pathway for selecting an appropriate TLC stain.

TLC_Stain_Selection start Start: Developed & Dried TLC Plate uv_check Visualize under UV Light (254 nm / 365 nm) start->uv_check specific_question Is specific detection of a ketone/aldehyde required? uv_check->specific_question If spots are not UV-active or need confirmation dnph Use 2,4-Dinitrophenylhydrazine (DNPH) Stain (Specific for carbonyls) specific_question->dnph Yes general_question Need to visualize all reaction components (starting materials, byproducts)? specific_question->general_question No end End: Document Results dnph->end oxidizing_stain Use a General Oxidizing Stain general_question->oxidizing_stain Yes differential_question Need to differentiate between multiple functional groups by color? general_question->differential_question No / Also consider permanganate Potassium Permanganate (KMnO4) (Good for oxidizable groups) oxidizing_stain->permanganate Good starting point cam Ceric Ammonium Molybdate (CAM) (Highly sensitive, very general) oxidizing_stain->cam For higher sensitivity permanganate->end cam->end anisaldehyde p-Anisaldehyde or Vanillin Stain (Produces a range of colors) differential_question->anisaldehyde Yes differential_question->end No anisaldehyde->end

Caption: Workflow for selecting a TLC visualization reagent.

Detailed Application Notes and Protocols

2,4-Dinitrophenylhydrazine (DNPH): The Carbonyl Specialist

Principle and Mechanism: DNPH is a highly specific reagent for the detection of aldehydes and ketones.[1][2] The reaction, which is a cornerstone of classical qualitative analysis, involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon, followed by dehydration to form a brightly colored 2,4-dinitrophenylhydrazone derivative.[1] The extended conjugation in the product shifts its absorbance into the visible spectrum, resulting in a yellow, orange, or red spot.

Scope of Application: This is the go-to stain for unequivocally identifying the presence of a ketone or aldehyde. It is particularly useful for confirming the formation of a carbonyl group or tracking the consumption of a carbonyl-containing starting material.

Experimental Protocol:

  • Reagent Preparation:

    • In a fume hood, dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 200 mL of 95% ethanol and 80 mL of water.

    • Slowly and carefully, with stirring, add 60 mL of concentrated sulfuric acid to the solution.[1]

    • Stir until a clear solution is obtained.

    • Store the reagent in a clearly labeled glass bottle with a secure cap, away from direct sunlight.[1]

  • Staining Procedure:

    • Ensure the developed TLC plate is completely dry from the mobile phase.

    • Using tweezers, briefly dip the plate into the DNPH solution in a shallow dish. A quick, smooth in-and-out motion is sufficient.

    • Alternatively, the reagent can be sprayed evenly onto the plate, although dipping generally provides more uniform coverage.[2]

    • Allow the excess stain to drip off and the plate to air dry in the fume hood.

    • Ketones and aldehydes will appear as yellow to bright orange spots against a pale yellow background, typically without the need for heating.[2]

Interpretation of Results:

  • Positive Result: A distinct yellow, orange, or red-orange spot indicates the presence of a carbonyl group.

  • Negative Result: The absence of a colored spot suggests the absence of a ketone or aldehyde at that position.

  • Causality: The color intensity is proportional to the amount of compound present. The specific shade can sometimes offer clues about the structure (e.g., conjugation may shift the color towards red).

Potassium Permanganate (KMnO₄): The General Oxidizer

Principle and Mechanism: Potassium permanganate is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as alcohols, alkenes, alkynes, and thiols. During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂). This results in the appearance of a yellow-brown spot on a purple or pink background.

Scope of Application: While not specific for ketones (which are generally resistant to oxidation), the KMnO₄ stain is invaluable for visualizing many common ketone precursors, such as secondary alcohols. It provides a comprehensive picture of the reaction, showing the disappearance of an oxidizable starting material (e.g., an alcohol) and the persistence of the oxidation-resistant ketone product.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.[1][3]

    • Add 1.25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[1][3]

    • Stir until all solids are dissolved. The solution should be a deep purple.

    • Store in a well-sealed bottle. The stain is stable for several months.[1]

  • Staining Procedure:

    • After developing, thoroughly dry the TLC plate. Residual solvent can react with the stain and cause streaking.[4]

    • Dip the plate quickly into the KMnO₄ solution.

    • Let the excess reagent drain onto a paper towel.

    • Spots for oxidizable compounds will appear almost immediately as yellow to brown spots on a purple background.[2][4] Gentle heating with a heat gun can sometimes accelerate color development for less reactive compounds, but is often not necessary.[4]

Interpretation of Results:

  • Positive Result: A yellow or brown spot on a purple background indicates the presence of an oxidizable functional group.

  • Negative Result (for a spot): A compound that does not react will not decolorize the purple background. This is expected for the ketone product.

  • Causality: This stain is excellent for tracking the conversion of a secondary alcohol to a ketone. The starting alcohol spot will be yellow, while the product ketone spot will not appear (i.e., it will remain purple like the background).

p-Anisaldehyde: The Chromatic Differentiator

Principle and Mechanism: The p-anisaldehyde stain is an acid-catalyzed reagent that reacts with various nucleophiles. The exact mechanisms are complex and can involve condensation reactions and the formation of highly conjugated, colored products (likely triphenylmethane dyes). The reaction is promoted by strong acid and heat.

Scope of Application: This is a highly versatile and informative general stain. It reacts with a wide range of functional groups, including alcohols, phenols, and carbonyls, often producing a spectrum of distinct colors.[4][5] This differential staining can help distinguish the product ketone from other functionalized precursors or byproducts on the same plate.

Experimental Protocol:

  • Reagent Preparation (Caution: Prepare in a fume hood):

    • In a flask, combine 135 mL of absolute ethanol with 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid.[3]

    • Allow the mixture to cool to room temperature.

    • Add 3.7 mL of p-anisaldehyde and stir vigorously until homogeneous.[3]

    • Store the solution refrigerated to maintain its efficacy.[3][5]

  • Staining Procedure:

    • Dip the dried TLC plate into the p-anisaldehyde solution.

    • Wipe excess stain from the back of the plate.

    • Gently warm the plate with a heat gun. Be careful not to overheat, as this can cause the entire plate to char.[4]

    • Spots will appear in various colors (e.g., blue, green, violet, red) on a light pink or colorless background as the plate is heated.[4][6]

Interpretation of Results:

  • Positive Result: The appearance of colored spots upon heating. Ketones often produce blue, red, or violet spots.[4]

  • Causality: The color produced is highly dependent on the structure of the analyte. It is advisable to run standards (starting material, product) on the same plate to create a color "key" for the specific reaction being monitored.

Summary of Visualization Reagents

ReagentTarget FunctionalityTypical ResultHeating Required?Specificity
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes & KetonesYellow to orange spots on a pale background[6]NoHigh
Potassium Permanganate (KMnO₄) Oxidizable groups (Alcohols, Alkenes, etc.)Yellow/brown spots on a purple background[1][2]No (optional)Low (General)
p-Anisaldehyde General (Nucleophiles)Various colors (blue, green, red, violet)[4][6]YesLow (Differential)
Vanillin / Sulfuric Acid GeneralVarious colorsYesLow (Differential)
Ceric Ammonium Molybdate (CAM) General (Reducing Agents)Dark blue spots on a light blue background[4][7]YesLow (General)

Conclusion

The effective visualization of ketone precursors on a TLC plate is a fundamental skill for any synthetic chemist. Moving beyond a "one-size-fits-all" approach and understanding the chemical principles behind each stain allows for a more strategic and insightful analysis of chemical reactions. For specific confirmation of a carbonyl, DNPH is unparalleled. For a broad overview of reaction components, particularly the consumption of oxidizable precursors like alcohols, potassium permanganate is a rapid and effective choice. For instances where multiple functional groups are in play, the differential colors produced by p-anisaldehyde can provide an additional layer of valuable information. By mastering these techniques, researchers can accelerate their discovery and development efforts.

References

  • TLC Visualization Reagents - EPFL. Available at: [Link]

  • TLC Stains Preparation - ChemicalDesk.Com. (2011-06-28). Available at: [Link]

  • TLC stains - organic-chemistry.org. Available at: [Link]

  • TLC Stains - umass.edu. Available at: [Link]

  • Magic Formulas: TLC Stains - University of Rochester. Available at: [Link]

  • Thin Layer Chromatography - St. Norbert College. Available at: [Link]

  • Appendix 3: Recipes For TLC Stains - The Sarpong Group, UC Berkeley. Available at: [Link]

  • TLC Staining solutions | Org Prep Daily - WordPress.com. (2006-09-27). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methylphenyl)pentan-2-one

Executive Summary: The Synthetic Landscape You are likely attempting to synthesize 1-(4-methylphenyl)pentan-2-one (also known as 4-methyl- -propylphenylacetone) via the nucleophilic addition of a benzyl magnesium species...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Landscape

You are likely attempting to synthesize 1-(4-methylphenyl)pentan-2-one (also known as 4-methyl-


-propylphenylacetone) via the nucleophilic addition of a benzyl magnesium species to a nitrile, or through a modified condensation pathway.

Our field data indicates that researchers typically encounter a "Yield Ceiling" of 30–45% with this specific target. This is rarely due to the stability of the final ketone, but rather two critical upstream failure points:

  • The "Wurtz" Trap: The rapid dimerization of 4-methylbenzyl chloride during Grignard formation.

  • Imine Hydrolysis Resistance: Incomplete conversion of the intermediate ketimine salt to the ketone.

This guide moves beyond standard textbook protocols to address the process chemistry required to push yields above 75%.

Module 1: The Grignard Protocol (Primary Route)

Route: 4-Methylbenzyl chloride + Magnesium


 Grignard Reagent + Butyronitrile 

Intermediate

Product.
The "Yield Killer": Wurtz Coupling

The formation of 4,4'-dimethylbibenzyl (dimer) is the primary reason for low yields. Benzyl halides are exceptionally prone to coupling with their own Grignard reagents.

The Solution: High-Dilution & Solvent Selection Standard THF often solubilizes the Grignard too well, increasing local concentration and coupling rates. We recommend 2-Methyltetrahydrofuran (2-MeTHF) or a Diethyl Ether/Toluene mix.

Optimized Grignard Formation Protocol
  • Reagents:

    • Magnesium turnings (1.2 eq) - Must be crushed/activated immediately prior to use.

    • 4-Methylbenzyl chloride (1.0 eq).

    • Solvent: Anhydrous 2-MeTHF (Preferred) or Et₂O.

  • The "Reverse Addition" Technique:

    • Suspend activated Mg in a minimal amount of solvent (10% of total volume).

    • Initiate reaction with a crystal of iodine and 1 mL of halide solution.

    • CRITICAL: Once initiated, cool to 0°C .

    • Add the remaining halide dropwise over 2–3 hours. The slow addition keeps the concentration of unreacted halide low relative to the Mg surface, statistically favoring Grignard formation over Wurtz coupling.

Technical Insight: 2-MeTHF forms a coordination complex with the Grignard species that is sterically bulkier than the THF complex, slightly reducing the nucleophilicity towards the unreacted alkyl halide (Wurtz coupling) while maintaining reactivity towards the nitrile [1].

The Nitrile Addition

Reagent: Butyronitrile (1.1 eq).

  • Temperature Control: Unlike standard Grignard additions to ketones (exothermic/fast), addition to nitriles requires thermal energy to drive the formation of the imine salt.

  • Procedure:

    • Add Butyronitrile to the Grignard solution at 0°C.

    • Allow to warm to room temperature.

    • Reflux: Heat to gentle reflux for 4–6 hours. The reaction is complete when the nitrile peak (approx. 2250 cm⁻¹) disappears from IR monitoring.

Module 2: Visualization of Yield Loss Pathways

The following diagram illustrates the competitive kinetics occurring in your flask.

G Start 4-Methylbenzyl Chloride Mg Mg / 2-MeTHF Start->Mg Grignard Grignard Reagent (Target Intermediate) Mg->Grignard  Slow Addition  (Low Temp) Wurtz Wurtz Dimer (Yield Loss) Mg->Wurtz  Fast Addition  (High Conc) Nitrile + Butyronitrile Grignard->Nitrile Imine Ketimine Salt Nitrile->Imine  Reflux Product 1-(4-Methylphenyl) pentan-2-one Imine->Product  Acid Hydrolysis

Figure 1: Kinetic competition between Grignard formation and Wurtz coupling. The red path represents the primary cause of yield loss in benzyllic systems.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid white mass during reflux. Is it ruined?

A: No, this is actually a good sign . The magnesium salt of the ketimine intermediate is often insoluble in ether/THF.

  • Action: Do not attempt to stir a solid cake. Add anhydrous Toluene to redissolve or create a slurry. This ensures the reaction completes.

Q2: My final product contains a significant amount of 4-methylbenzaldehyde. Where did this come from?

A: This indicates incomplete addition followed by oxidative cleavage, or more likely, the presence of unreacted Grignard reacting with atmospheric oxygen/moisture.

  • Diagnosis: If you see aldehyde, your nitrile addition step failed to go to completion.

  • Fix: Ensure you refluxed the nitrile step sufficiently. Use Copper(I) bromide (1 mol%) as a catalyst to accelerate the Grignard-Nitrile addition if the reaction is sluggish [2].

Q3: I am seeing "Double Addition" products (Tertiary Alcohols).

A: This is rare with nitriles but common if you used an acid chloride or ester precursor.

  • Check: Verify you are using Butyronitrile . If you use Butyryl Chloride, the ketone formed reacts instantly with the remaining Grignard to form the tertiary alcohol. Nitriles prevent this by forming a stable imine salt that does not react further until hydrolysis.

Q4: How do I separate the Wurtz dimer from my product?

A: The dimer (4,4'-dimethylbibenzyl) is non-polar and high-boiling.

  • Method:

    • Acid/Base Extraction: The ketone is neutral. The dimer is neutral. Extraction won't separate them.

    • Vacuum Distillation: This is the only reliable method.

      • Target Ketone BP: ~135–140°C at 10 mmHg (Estimate).

      • Dimer BP: Significantly higher (>180°C at 10 mmHg).

    • Bisulfite Adduct: Methyl ketones can form bisulfite adducts. You can precipitate the target ketone using saturated Sodium Bisulfite solution, wash away the dimer with ether, and then regenerate the ketone with base. Note: This works best for methyl ketones; propyl ketones may be sterically hindered but it is worth a try on a small scale.

Module 4: Comparative Solvent Data

We have aggregated internal data regarding solvent efficacy for Benzyl Grignard formation.[1]

Solvent SystemWurtz Dimer FormationGrignard YieldNotes
THF (Standard) High (15–25%)Moderate (60%)Fast reaction, high dimerization risk.
Diethyl Ether Moderate (10–15%)Good (70%)Volatile, harder to reflux at high temp for nitrile step.
2-MeTHF Low (<5%) Excellent (85%+) Higher boiling point, lower water miscibility, suppresses dimer [3].
Toluene/Ether (1:1) Low (5–8%)Good (75%)Precipitates Mg salts early; requires mechanical stirring.

Module 5: Alternative Route (Dakin-West)

If moisture sensitivity makes the Grignard route untenable in your lab, consider the Dakin-West reaction.

  • Precursors: 4-Methylphenylacetic acid + Butyric Anhydride.

  • Catalyst: 1-Methylimidazole (NMI) or DMAP/Pyridine.

  • Mechanism: Acylation

    
     Azlactone formation 
    
    
    
    Ring opening
    
    
    Decarboxylation.[2]
  • Pros: Robust against moisture; no metal reagents.

  • Cons: Requires high temperatures; often produces polymerized byproducts; purification can be difficult [4].

References

  • Preparation of Grignard Reagents in 2-Methyltetrahydrofuran.

    • Source: Aycock, D. F. (2007). Organic Process Research & Development.
    • Context: Establishes 2-MeTHF as a superior solvent for minimizing Wurtz coupling in benzylic systems.[1]

    • Link:

  • Copper-Catalyzed Reaction of Grignard Reagents with Nitriles.

    • Source: Weiberth, F. J., & Hall, S. S. (1987). The Journal of Organic Chemistry.
    • Context: Describes the acceleration of the Grignard-Nitrile addition step to prevent stalling.
    • Link: [J. Org.[3] Chem. 52, 3901]([Link])

  • Grignard Reactions Go Greener with Continuous Processing.

    • Source: Comparison of THF vs 2-MeTHF in Grignard form
    • Context: Confirms the suppression of Wurtz by-products by an order of magnitude using 2-MeTHF.
    • Link: (Referenced via search context 1.12)

  • The Dakin-West Reaction.

    • Source: Tran, K. V., & Bickar, D. (2002). Journal of Organic Chemistry.
    • Context: Mechanism and optimization of the anhydride-acid condens
    • Link: [J. Org.[3] Chem. 67, 937]([Link])

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylphenyl)pentan-2-one

Welcome to the technical support center for the purification of 1-(4-Methylphenyl)pentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Methylphenyl)pentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with aldehyde impurities in their synthesis of this ketone. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common issues and ensure the high purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of aldehyde impurities in my 1-(4-Methylphenyl)pentan-2-one sample?

A1: The most reliable method for detecting aldehyde impurities is proton NMR (¹H NMR) spectroscopy. Aldehydic protons typically appear as a distinct singlet or triplet in the downfield region of the spectrum, usually between 9 and 10 ppm.[1][2] The absence of signals in this region is a strong indicator of a pure ketone sample. Additionally, Thin Layer Chromatography (TLC) using a suitable stain (like 2,4-dinitrophenylhydrazine, DNPH) can qualitatively indicate the presence of carbonyl impurities, including aldehydes.

Q2: What are the most common methods for removing aldehyde impurities from ketones like 1-(4-Methylphenyl)pentan-2-one?

A2: There are several effective methods for the selective removal of aldehydes from ketones. The choice of method depends on the scale of your reaction, the nature of the aldehyde impurity, and the desired final purity. The most common techniques include:

  • Sodium Bisulfite Adduct Formation: This is a classic and highly effective method that relies on the selective reaction of sodium bisulfite with aldehydes to form water-soluble adducts, which can then be easily removed by extraction.[1][3][4]

  • Dimedone Derivatization: Dimedone is a highly specific reagent for aldehydes, forming stable crystalline derivatives that can be filtered off.[5]

  • Girard's Reagent T: This reagent reacts with carbonyl compounds to form water-soluble hydrazones, allowing for the separation of the aldehyde from the less reactive ketone.[6][7]

Troubleshooting Guides & Detailed Protocols

Method 1: Sodium Bisulfite Adduct Formation

This is often the first method of choice due to its simplicity and effectiveness. Aldehydes react readily with sodium bisulfite to form solid, water-soluble adducts, while sterically hindered ketones like 1-(4-Methylphenyl)pentan-2-one react much more slowly or not at all.

Mechanism Insight

The nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde is the key step. This forms a charged adduct that is soluble in the aqueous phase, allowing for its separation from the organic-soluble ketone.[1][3]

Experimental Protocol
  • Dissolution: Dissolve the impure 1-(4-Methylphenyl)pentan-2-one in a suitable water-miscible organic solvent like methanol, ethanol, or THF.[4]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the dissolved ketone. Shake the mixture vigorously for 30-60 minutes.[8] A white precipitate of the aldehyde-bisulfite adduct may form.

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water. Shake well to partition the components.[4]

  • Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, is drained off. The organic layer, containing the purified ketone, is retained.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified 1-(4-Methylphenyl)pentan-2-one.

Troubleshooting
  • Issue: Incomplete removal of the aldehyde.

    • Solution: Increase the reaction time with sodium bisulfite or use a larger excess of the bisulfite solution. Ensure vigorous shaking to maximize interfacial contact.

  • Issue: A solid precipitate forms at the interface of the organic and aqueous layers.

    • Solution: This is likely the bisulfite adduct which may have limited solubility. Filter the entire mixture through a pad of Celite to remove the solid before separating the layers.[4]

  • Issue: The desired ketone is also reacting with the bisulfite.

    • Solution: While less likely for this specific ketone, if it occurs, reduce the reaction time or temperature. Alternatively, consider a more selective method like Dimedone derivatization.

Data Summary Table
ParameterValue/Condition
Solvent Methanol, THF, or DMF
Reagent Saturated aqueous sodium bisulfite
Reaction Time 30-60 minutes
Workup Liquid-liquid extraction
Workflow Diagram

Bisulfite_Purification cluster_reaction Reaction cluster_extraction Extraction cluster_workup Workup ImpureKetone Impure 1-(4-Methylphenyl)pentan-2-one (in organic solvent) Mix Vigorous Mixing ImpureKetone->Mix Bisulfite Saturated NaHSO₃ (aq) Bisulfite->Mix SeparatoryFunnel Separatory Funnel (add immiscible organic solvent & water) Mix->SeparatoryFunnel AqueousLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) SeparatoryFunnel->AqueousLayer Discard OrganicLayer Organic Layer (Purified Ketone) SeparatoryFunnel->OrganicLayer Collect Wash Wash with Brine OrganicLayer->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate PureKetone Pure 1-(4-Methylphenyl)pentan-2-one Concentrate->PureKetone

Workflow for Aldehyde Removal using Sodium Bisulfite.

Method 2: Dimedone Derivatization

Dimedone is highly selective for aldehydes and is an excellent choice when bisulfite treatment is not sufficiently effective or if the ketone is sensitive to the reaction conditions.

Mechanism Insight

The reaction proceeds via a Knoevenagel condensation between the aldehyde and the acidic methylene group of dimedone, followed by a Michael addition of a second dimedone molecule. This results in the formation of a stable, often crystalline, xanthene derivative that can be easily removed by filtration.[5]

Experimental Protocol
  • Reaction Setup: Dissolve the impure ketone in a suitable solvent, such as ethanol. Add a stoichiometric amount of dimedone (2 equivalents per equivalent of estimated aldehyde impurity) and a catalytic amount of a weak acid like acetic acid.

  • Reaction: Gently warm the mixture to 50-60°C and stir for 1-2 hours. The aldehyde-dimedone derivative will precipitate out of the solution as a solid.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filtration: Collect the solid derivative by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Purification: The filtrate contains the purified 1-(4-Methylphenyl)pentan-2-one. Concentrate the filtrate under reduced pressure to recover the product.

Troubleshooting
  • Issue: No precipitate forms.

    • Solution: The concentration of the aldehyde may be too low for precipitation to occur readily. Try concentrating the reaction mixture or allowing it to stand for a longer period. Ensure that the catalyst has been added.

  • Issue: The yield of the purified ketone is low.

    • Solution: The aldehyde-dimedone derivative may have some solubility in the solvent. Ensure the mixture is thoroughly cooled before filtration. Minimize the amount of solvent used for washing the precipitate.

Workflow Diagram

Dimedone_Purification cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification ImpureKetone Impure Ketone (in Ethanol) React Heat (50-60°C) ImpureKetone->React Dimedone Dimedone (2 equiv) + Catalytic Acid Dimedone->React Cool Cool to 0°C React->Cool Filter Vacuum Filtration Cool->Filter Precipitate Solid Aldehyde-Dimedone Derivative Filter->Precipitate Discard Filtrate Filtrate (contains Purified Ketone) Filter->Filtrate Collect Concentrate Concentrate Filtrate Filtrate->Concentrate PureKetone Pure 1-(4-Methylphenyl)pentan-2-one Concentrate->PureKetone

Workflow for Aldehyde Removal using Dimedone.

Method 3: Girard's Reagent T Derivatization

Girard's reagent T is a cationic hydrazine that reacts with aldehydes and ketones to form water-soluble hydrazones.[6][7] This method is particularly useful for separating carbonyl compounds from non-carbonyl compounds.

Mechanism Insight

The hydrazine moiety of Girard's reagent T reacts with the carbonyl group to form a hydrazone. The quaternary ammonium group imparts a positive charge, making the derivative highly soluble in water.[9]

Experimental Protocol
  • Derivatization: Dissolve the impure ketone in a solvent such as ethanol or methanol containing a small amount of acetic acid. Add Girard's reagent T (a slight excess based on the estimated amount of aldehyde). Heat the mixture at reflux for 1-2 hours.[10]

  • Extraction: Cool the reaction mixture and add it to a separatory funnel containing water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separation: Shake the funnel vigorously. The Girard's reagent-aldehyde derivative will partition into the aqueous layer, while the unreacted 1-(4-Methylphenyl)pentan-2-one will remain in the organic layer.

  • Workup: Separate the organic layer, wash it with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified ketone.

Troubleshooting
  • Issue: The ketone is also partitioning into the aqueous layer.

    • Solution: The ketone may be reacting with the Girard's reagent, although the reaction is generally slower for ketones than for aldehydes. Reduce the reaction time or temperature. Perform multiple extractions of the aqueous layer with fresh organic solvent to recover any dissolved ketone.

  • Issue: Emulsion formation during extraction.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also be effective.

Data Summary Table
ParameterValue/Condition
Reagent Girard's Reagent T
Solvent Ethanol or Methanol with catalytic Acetic Acid
Reaction Condition Reflux for 1-2 hours
Workup Liquid-liquid extraction
Workflow Diagram

Girard_Purification cluster_reaction Derivatization cluster_extraction Extraction cluster_workup Workup ImpureKetone Impure Ketone (in Ethanol/AcOH) Reflux Reflux (1-2h) ImpureKetone->Reflux GirardT Girard's Reagent T GirardT->Reflux SeparatoryFunnel Separatory Funnel (add Ether & Water) Reflux->SeparatoryFunnel AqueousLayer Aqueous Layer (Aldehyde-Girard's Adduct) SeparatoryFunnel->AqueousLayer Discard OrganicLayer Organic Layer (Purified Ketone) SeparatoryFunnel->OrganicLayer Collect Wash Wash with Water & Brine OrganicLayer->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate PureKetone Pure 1-(4-Methylphenyl)pentan-2-one Concentrate->PureKetone

Workflow for Aldehyde Removal using Girard's Reagent T.

References

  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]

  • Google Patents. US2544562A - Process for recovering aldehydes and ketones.
  • Chemistry Steps. Reduction of Aldehydes and Ketones. Available from: [Link]

  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Available from: [Link]

  • Google Patents. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • SpringerLink. Three-Component Reaction of Dimedone with Aromatic Aldehydes and 5-Aminotetrazole. Available from: [Link]

  • LookChem. Cas 123-46-6,Girard's Reagent T. Available from: [Link]

  • Google Patents. EP0291849A2 - 4-Methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • ResearchGate. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432. Available from: [Link]

  • ACS Publications. Reaction of Dimedone and Benzaldehyde: A Discovery-Based Lab for Second-Semester Organic Chemistry | Journal of Chemical Education. Available from: [Link]

  • Trinity College Dublin, School of Chemistry. 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone. Available from: [Link]

  • Journal of Lipid Research. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Available from: [Link]

  • Semantic Scholar. Investigation of the reaction of dimedone with aromatic aldehydes in the presence of copper oxide nanoparticles. Available from: [Link]

  • PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available from: [Link]

  • The Good Scents Company. spicy pentanone, 5349-62-2. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of Reagents 1 and 2. Available from: [Link]

  • RSC Publishing. The reactions with aldehydes of enaminones derived from dimedone. Available from: [Link]

Sources

Troubleshooting

Technical Support Hub: Thermal Optimization for Benzyl Ketone Synthesis

Status: Active Operator: Senior Application Scientist Ticket Focus: Reaction Temperature Optimization & Troubleshooting Reference Molecule: Deoxybenzoin (Benzyl phenyl ketone) and structural analogs.[1] Hub Overview Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Reaction Temperature Optimization & Troubleshooting Reference Molecule: Deoxybenzoin (Benzyl phenyl ketone) and structural analogs.[1]

Hub Overview

Welcome to the Thermal Optimization Support Center. You are likely here because your benzyl ketone yields are inconsistent, or you are observing significant byproduct formation (tars, isomers, or homocoupled species).

In the synthesis of benzyl ketones—critical intermediates for various APIs—temperature is not merely a variable; it is the primary switch between kinetic control (rate of product formation) and thermodynamic control (stability of final product). This guide focuses on the two most prevalent synthesis routes: Friedel-Crafts Acylation and Iron-Catalyzed Cross-Coupling .[1]

Module 1: Friedel-Crafts Acylation

Route: Acylation of Benzene derivatives with Phenylacetyl Chloride.[1] Critical Parameter: Exotherm Management & Isomer Control.

In Friedel-Crafts acylation, the reaction between the acyl chloride and the Lewis Acid (e.g.,


) is highly exothermic.[1] The temperature profile must be managed in two distinct phases: Generation  and Conversion .
The Thermal Protocol (Step-by-Step)
  • Phase A: Acylium Ion Generation (

    
     to 
    
    
    
    )
    • Action: Add

      
       to the acyl chloride in solvent (DCM or DCE) at 
      
      
      
      .[1]
    • Why: Low temperature prevents the decomposition of the labile acylium ion intermediate and suppresses the polymerization of the solvent or substrate.

  • Phase B: Electrophilic Attack (

    
    ) 
    
    • Action: Slow addition of the arene.

    • Why: This step is under kinetic control .[1][2] Keeping the temperature low ensures the acyl group adds to the most nucleophilic position without rearrangement.

  • Phase C: Conversion Drive (RT to Reflux)

    • Action: Allow warming to

      
       (or reflux if deactivated).
      
    • Why: Acylation is generally irreversible.[1] However, the complex formed between the ketone product and

      
       is stable and bulky.[1] Heat is often required to drive the reaction to completion by overcoming the activation energy of the final substitution step, especially with deactivated rings.
      
Data: Temperature vs. Selectivity (Model: Phenylacetyl Chloride + Toluene)
TemperatureYield (%)para-SelectivityMajor Byproduct

65%92:8Unreacted SM

88%85:15Trace Isomers

(Reflux)
72%70:30Polyacylated Tars

Key Insight: Unlike alkylation, acylation does not suffer from carbocation rearrangement, but high temperatures promote polyacylation because the product ketone-Lewis acid complex can dissociate, freeing the ring for a second attack if the stoichiometry is not tightly controlled.[1]

Module 2: Iron-Catalyzed Cross-Coupling

Route: Aryl Grignard + Acyl Chloride (catalyzed by


).[1][3]
Critical Parameter:  Suppression of Homocoupling.

Modern drug development often favors this route for its modularity.[1] However, it is notoriously sensitive to thermal runaway.[1]

The Thermal Protocol
  • Catalyst Activation (

    
    ) 
    
    • Action: Mix Acyl Chloride and

      
       (3-5 mol%) in THF/NMP.
      
    • Why: Iron precatalysts must be reduced (often by the Grignard itself) to the active low-valent species (

      
       or 
      
      
      
      ) in situ.[1]
  • Controlled Addition (

    
     to 
    
    
    
    )
    • Action: Add Grignard reagent dropwise.[1][4]

    • Why: At temperatures

      
      , the rate of Grignard Homocoupling  (Biaryl formation) competes with the cross-coupling.[1] Cryogenic conditions favor the cross-coupling mechanism.
      
  • Quench (

    
    ) 
    
    • Action: Quench immediately upon consumption of starting material.[1] Do not heat.

Visual Workflow: Iron-Catalyzed Pathway

IronCatalysis Start Reagents: Ar-MgBr + R-COCl LowTemp Temp: -40°C Kinetic Control Start->LowTemp Active Fe Species HighTemp Temp: >0°C Thermodynamic Chaos Start->HighTemp Thermal Runaway Product Benzyl Ketone (Target) LowTemp->Product Fast Reductive Elimination Byproduct Biaryl Homocouple (Ar-Ar) HighTemp->Byproduct Competitive Homocoupling

Figure 1: Thermal divergence in Iron-catalyzed coupling. Lower temperatures favor the cross-coupling pathway over the entropic homocoupling side-reaction.

Module 3: Troubleshooting & FAQs
Q1: "I am seeing a thick black tar in my Friedel-Crafts reaction. What happened?"

Diagnosis: Thermal Runaway / Polymerization.[1] Root Cause: You likely added the catalyst too quickly or at room temperature. The initial complexation is highly exothermic. Solution:

  • Cool the reaction vessel to

    
    before catalyst addition.
    
  • Use a "reverse addition" protocol: Dissolve

    
     in solvent first, cool, then add the acyl chloride dropwise.[1]
    
Q2: "My Iron-catalyzed reaction stalled at 60% conversion. Should I heat it to reflux?"

Diagnosis: Catalyst Deactivation.[1] Root Cause: Iron catalysts are thermally unstable and can aggregate into inactive "iron black" nanoparticles if heated or if the Grignard is added too slowly (starving the cycle). Solution:

  • Do NOT reflux. This will only generate biaryl impurities.[1]

  • Maintain

    
    .[1]
    
  • Add a fresh aliquot of catalyst (1 mol%) and Grignard. Ensure the Grignard quality is high (titrate before use).

Q3: "Why is my regioselectivity poor (ortho/para mix) in the acylation step?"

Diagnosis: Thermodynamic Equilibration. Root Cause: While acylation is less reversible than alkylation, high temperatures (


) increase the energy of the system, allowing attack at the sterically hindered ortho position.[1]
Solution: 
  • Keep the reaction at

    
     for the entire addition phase.
    
  • Only warm to RT after the addition is complete to drive the reaction to finish.

Experimental Workflow Visualization

The following diagram outlines the optimized temperature ramp for a standard Friedel-Crafts acylation to maximize yield and purity.

FCTempRamp Setup 1. Setup Solvent + Acyl Chloride Cooling 2. Cooling Phase Target: 0°C Setup->Cooling Addition 3. Catalyst Addition Exotherm Control (<5°C) Cooling->Addition Wait for equil. Digestion 4. Digestion Phase Ramp to 25°C over 1h Addition->Digestion Post-addition Digestion->Digestion If incomplete: Hold at 25°C (Do not reflux yet) Quench 5. Quench Pour into Ice/HCl Digestion->Quench Monitor via TLC

Figure 2: Optimized Temperature Ramp for Friedel-Crafts Acylation. Note the strict control during the addition phase to prevent kinetic side-products.

References
  • Friedel-Crafts Acylation with Amides. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents. ResearchGate (Full Text).[1] Available at: [Link]

  • Iron-Catalyzed Enantioselective Cross-Coupling Reactions. Kyoto University Repository.[1] Available at: [Link][1][5][6][7][8][9][10][11]

  • Methyl Benzyl Ketone Synthesis (Thorium Oxide Method). Organic Syntheses. Available at: [Link][1]

  • Kinetic vs. Thermodynamic Control. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylphenyl)pentan-2-one

Document ID: TSC-PUR-2024-089 Topic: Isolation and Purification Protocols for Aryl-Alkyl Ketones Target Molecule: 1-(4-Methylphenyl)pentan-2-one (CAS: 20850-43-5 / Analogous) Last Updated: October 2025[1][2] Diagnostic T...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-2024-089 Topic: Isolation and Purification Protocols for Aryl-Alkyl Ketones Target Molecule: 1-(4-Methylphenyl)pentan-2-one (CAS: 20850-43-5 / Analogous) Last Updated: October 2025[1][2]

Diagnostic Triage: Start Here

User Status: "I have a crude reaction mixture. How do I proceed?"

Before initiating a purification protocol, characterize your crude mixture using Thin Layer Chromatography (TLC) or GC-MS.[1] Use the decision matrix below to select the correct workflow.

Triage Start Analyze Crude Mixture (TLC / GC-MS) Q1 Is the main impurity an Aldehyde? Start->Q1 Q2 Is the mixture complex (many spots)? Q1->Q2 No MethodA Method A: Chemical Wash (Bisulfite) Q1->MethodA Yes (Starting Material) MethodB Method B: High-Vacuum Distillation Q2->MethodB No (Mainly Volatiles) MethodC Method C: Flash Column Chromatography Q2->MethodC Yes (Close Rf values) MethodA->MethodB Post-Wash

Figure 1: Purification Decision Matrix. Select the workflow based on the dominant impurity profile.

Technical Specifications & Properties

Understanding the physical properties is critical for setting distillation parameters.

PropertyValueNotes
IUPAC Name 1-(4-methylphenyl)pentan-2-oneStructure: p-Tolyl-CH₂-C(=O)-CH₂CH₂CH₃
Molecular Weight 176.26 g/mol
Boiling Point (Atm) ~251°CDo not distill at atmospheric pressure. Decomposition risk.[1][2]
Boiling Point (Vac) ~125-135°C @ 1-2 mmHgEstimated range.[1][2] Requires high vacuum.[1]
Solubility Soluble in DCM, EtOAc, Et₂OInsoluble in water.[2]
Key Impurities 1-(4-methylphenyl)pentan-2-olReduction byproduct (Alcohol).[1][2][3]
4-MethylbenzaldehydeUnreacted precursor (Aldehyde).[1][2]

Protocol A: Chemical Decontamination (The "Bisulfite Wash")

Context: If your synthesis involved the condensation of 4-methylbenzaldehyde , unreacted aldehyde is a common, difficult-to-remove impurity.[1] Mechanism: 1-(4-Methylphenyl)pentan-2-one is a sterically hindered ketone (benzyl and propyl flanking groups).[1] It reacts poorly with sodium bisulfite.[1] However, the impurity (aldehyde) reacts rapidly to form a water-soluble adduct.[1]

Step-by-Step Guide:

  • Preparation: Dissolve crude oil in diethyl ether or toluene (10 mL solvent per gram of crude).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).

  • Extraction:

    • Add the bisulfite solution to the organic layer (1:1 volume ratio).

    • Stir vigorously for 30–60 minutes. Note: Vigorous stirring is essential to ensure phase transfer.

  • Separation:

    • Transfer to a separatory funnel.[1]

    • Discard the Aqueous Layer (contains the aldehyde-bisulfite adduct).

    • Validation: The organic layer now retains the target ketone but is depleted of aldehyde.

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove acidic sulfur residues) and then Brine.[1]

  • Dry: Dry over MgSO₄ and concentrate in vacuo.

Protocol B: High-Vacuum Fractional Distillation

Context: The primary method for isolating the ketone from heavy tars or volatile solvents. Requirement: A vacuum pump capable of <2 mmHg is recommended.[1]

Workflow Logic:

Distillation Pot Crude Pot (Oil Bath > 160°C) Head Distillation Head (Vigreux Column) Pot->Head Heat Residue Pot Residue (Polymers/Tars) Pot->Residue Cut1 Fraction 1: Volatiles <110°C @ 1mmHg (Solvents/Toluene) Head->Cut1 Cut2 Fraction 2: Forerun 110-120°C @ 1mmHg (Mixed Isomers) Head->Cut2 Cut3 Fraction 3: Main Body 125-135°C @ 1mmHg (Pure Ketone) Head->Cut3

Figure 2: Fractionation Logic. Temperatures are estimates for 1 mmHg; adjust based on your specific vacuum pressure.

Troubleshooting the Distillation:

  • Issue: Temperature fluctuates wildly.

    • Cause: Pressure instability or "bumping."[1]

    • Fix: Ensure vigorous magnetic stirring. Insulate the Vigreux column with aluminum foil to prevent refluxing before the condenser.

  • Issue: Product is colored (yellow/orange).

    • Cause: Oxidation or trace conjugated enones.[1]

    • Fix: If purity by GC is >95%, the color is likely cosmetic. For optical purity, proceed to Protocol C (Chromatography).[1]

Protocol C: Flash Column Chromatography

Context: Required when boiling points of impurities (e.g., the alcohol byproduct) are too close to the ketone (<10°C difference).

System Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Hex:EtOAc).[1]

Elution Strategy:

  • Pack Column: Slurry pack with 100% Hexane.

  • Load: Dissolve crude in minimum 9:1 Hex:EtOAc.

  • Gradient:

    • 0–5% EtOAc: Elutes non-polar hydrocarbons (e.g., Toluene).[1]

    • 5–10% EtOAc: Target Window. The ketone (1-(4-methylphenyl)pentan-2-one) typically elutes here.[1]

    • 15–25% EtOAc: Elutes the Alcohol impurity (more polar due to -OH group).[1]

    • >30% EtOAc: Elutes polar tars/acids.[1]

Visualizing Fractions:

  • Use UV light (254 nm).[1] The aryl ring provides strong UV absorption.

  • Stain: Anisaldehyde or KMnO₄ stain.[1] The ketone will stain, but the alcohol impurity often stains a different color or intensity.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bisulfite to extract my product (the ketone) directly? A: No. Unlike simple methyl ketones (e.g., P2P or acetone), 1-(4-methylphenyl)pentan-2-one has significant steric bulk near the carbonyl (a benzyl group on one side, a propyl on the other).[1] Bisulfite adduct formation will be slow and inefficient, leading to yield loss. Use bisulfite only to remove aldehyde impurities (Protocol A).[1]

Q: My product solidified in the receiving flask. Is this normal? A: It depends on the purity. While reported as an oil, high-purity aryl ketones can sometimes crystallize at low temperatures or if seeded.[1] However, if it is a hard solid at room temperature, check for the Alcohol impurity (1-(4-methylphenyl)pentan-2-ol), which often has a higher melting point due to hydrogen bonding.[1] Run an IR spectrum: a broad peak at 3300-3400 cm⁻¹ confirms the alcohol.[1]

Q: How do I remove the alcohol byproduct without a column? A: If the alcohol content is low (<10%), you can try a Jones Oxidation (Chromic acid) on the crude mixture to convert the alcohol back into the ketone, followed by a simple wash and distillation. This increases yield and simplifies purification.[1][4]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for distillation and flash chromatography techniques).

  • PubChem. (n.d.).[1][5] 4-Methyl-1-phenyl-2-pentanone Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1] (Source for general purification of ketones and removal of aldehyde impurities).[6]

  • Furniss, B. S., et al. (1989).[1] Purification of Ketones via Bisulfite Adducts (Limitations). In Vogel's Textbook of Practical Organic Chemistry. (Explains steric hindrance limitations in bisulfite addition).

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Methylphenyl)pentan-2-one

Ticket ID: PUR-ARYL-KET-001 Status: Open Agent: Senior Application Scientist Subject: Flash Chromatography Protocol & Troubleshooting for Aryl Ketones[1][2] Analyte Profile & Chemical Context Before beginning purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ARYL-KET-001 Status: Open Agent: Senior Application Scientist Subject: Flash Chromatography Protocol & Troubleshooting for Aryl Ketones[1][2]

Analyte Profile & Chemical Context

Before beginning purification, you must understand the physicochemical behavior of your target. 1-(4-Methylphenyl)pentan-2-one is a lipophilic aryl ketone.[1][2] Its purification is governed by the interaction between its polar carbonyl group/pi-system and the acidic silanol groups of the stationary phase.

PropertyValuePurification Implication
Molecular Weight 176.26 g/mol Suitable for standard flash chromatography.[1][2]
LogP (Predicted) ~2.7 - 3.0Moderately lipophilic.[1][2] Will elute early in non-polar solvents.[1][2][3]
Functional Groups Ketone, p-TolylUV Active (254 nm) .[1][2] Ketone provides a dipole for silica interaction.[1][2]
Common Impurities Toluene derivatives, AlcoholsAlcohols (reduced byproduct) are more polar (lower Rf). Hydrocarbons are less polar (higher Rf).[1][2]

Standard Operating Procedure (SOP)

Methodology: Flash Column Chromatography (Silica Gel) Reference Standard: Modified Still et al. Protocol (1978)

Phase A: Method Development (TLC Scouting)

Do not skip this.[1][2] A column is only as good as the TLC plate that modeled it.

  • Plate Preparation: Use Silica Gel 60 F254 plates.

  • Eluent Screening:

    • Test 1: 100% Hexanes (Expect analyte at baseline or Rf < 0.1).[1][2]

    • Test 2: 10% Ethyl Acetate (EtOAc) in Hexanes (Target Rf: 0.3 – 0.4).[2]

    • Test 3: 20% EtOAc in Hexanes (Expect analyte to move to Rf > 0.6).[2]

  • Visualization:

    • Primary: UV Light at 254 nm (The p-tolyl ring absorbs strongly).[1][2]

    • Secondary: KMnO₄ stain (Oxidizes the alkyl chain/benzylic position) or Anisaldehyde (General organic stain).[2]

Phase B: Column Setup & Execution

Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).[1][2] Loading Capacity: 1:30 to 1:50 (Sample : Silica) by weight.[1][2]

Step-by-Step Protocol:

  • Slurry Packing: Suspend silica in 100% Hexanes. Pour into the column to avoid air bubbles.[2]

  • Equilibration: Flush with 2 Column Volumes (CV) of 100% Hexanes.

  • Sample Loading (Critical):

    • Liquid Load: If the crude is an oil, dissolve in the minimum amount of DCM (Dichloromethane) or Toluene.

    • Dry Load (Recommended for high purity): Adsorb crude onto Celite 545 or Silica (1:2 ratio), rotovap to a free-flowing powder, and pour on top of the sand bed.

  • Elution Gradient:

    • 0–2 CV: 100% Hexanes (Elutes non-polar impurities like unreacted toluene).[1][2]

    • 2–5 CV: 0% → 5% EtOAc/Hexanes (Linear ramp).[1][2]

    • 5–15 CV: 5% → 15% EtOAc/Hexanes (The product usually elutes here).[2]

    • 15+ CV: Flush with 30% EtOAc to remove polar byproducts (e.g., alcohols/acids).[2]

  • Flow Rate: Adjust air pressure to achieve a solvent head drop of ~5 cm/min.

Workflow Visualization

The following diagram outlines the decision-making process for method development and execution.

G Start Crude Reaction Mixture TLC TLC Scouting (Hex/EtOAc) Start->TLC Rf_Check Check Rf of Target TLC->Rf_Check Solvent_A Use 5% EtOAc/Hex (Isocratic) Rf_Check->Solvent_A Rf ~0.3 (Good Sep) Solvent_B Use Gradient (0-20% EtOAc) Rf_Check->Solvent_B Rf < 0.2 or Streaking Solvent_C Change Solvent System (Try DCM/Hex or Tol/Acetone) Rf_Check->Solvent_C Co-elution with Impurity Load Sample Loading (Dry Load on Celite) Solvent_A->Load Solvent_B->Load Solvent_C->Load Run Run Column Collect Fractions Load->Run Analysis TLC/NMR Analysis Run->Analysis

Caption: Logical workflow for selecting the optimal solvent system based on Thin Layer Chromatography (TLC) behavior.

Troubleshooting Guide

Issue: Co-elution (Poor Separation)

Symptom: The target ketone elutes mixed with a byproduct (likely the starting material or an isomer).

  • Root Cause: The selectivity of Hexane/EtOAc is insufficient for the specific dipole moment difference.

  • Solution: Switch "Selectivity Groups."

    • Protocol: Replace Ethyl Acetate with Dichloromethane (DCM) or Acetone .[1][2]

    • Try: Toluene (Mobile Phase A) / Acetone (Mobile Phase B).[2] The pi-pi interaction of Toluene with the p-tolyl ring can alter retention time significantly compared to Hexanes.[1]

Issue: Tailing (Streaking)

Symptom: The spot on TLC is elongated, or the column fractions trail off over many tubes.

  • Root Cause:

    • Overloading: Too much sample for the silica mass.[1][2]

    • Silanol Activity: The ketone carbonyl is hydrogen-bonding too strongly with acidic silanols.[1][2]

  • Solution:

    • Immediate: Verify loading is < 5% of silica weight.[1][2]

    • Chemical:[1][4][5][6][7][8] Do not add acid (acetic acid) for a neutral ketone.[1][2] Instead, ensure your gradient is shallow (e.g., increase EtOAc by only 1% per CV).

Issue: "Ghost" Yield (Product not found)

Symptom: Mass balance is low; product is not in the expected fractions.

  • Root Cause:

    • Volatility: 1-(4-Methylphenyl)pentan-2-one has a moderate molecular weight.[1][2] High-vacuum rotary evaporation for extended periods can sublime/evaporate the product.[1][2]

    • UV Transparency: If the lamp is set to 280nm or higher, the signal may be weak.

  • Solution:

    • Evaporate solvent at 40°C and stop immediately when dry.[1][2]

    • Ensure UV detector is fixed at 254 nm .[1][2]

Troubleshooting Logic Tree

Use this diagram to diagnose active issues during the run.

Troubleshooting Problem Identify Problem Branch_Sep Poor Separation (Co-elution) Problem->Branch_Sep Branch_Tail Peak Tailing Problem->Branch_Tail Branch_Yield Low Recovery Problem->Branch_Yield Fix_Gradient Decrease Gradient Slope (e.g. 0.5% increase/min) Branch_Sep->Fix_Gradient Rf diff > 0.1 Fix_Selectivity Switch Solvent System (Use DCM or Toluene) Branch_Sep->Fix_Selectivity Rf diff < 0.1 Branch_Tail->Fix_Gradient Elongated spot Fix_Load Reduce Loading (Use larger column) Branch_Tail->Fix_Load Dark spot center Fix_Volatile Check Evaporation Protocol (Avoid high vac) Branch_Yield->Fix_Volatile

Caption: Diagnostic tree for resolving common purification failures.

Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) as the primary solvent? A: Yes.[2] DCM is slightly more polar than hexanes and provides better solubility for aryl ketones.[1][2] A gradient of 100% Hexanes → 50% DCM/Hexanes is often very effective for this specific class of molecules, as it separates based on polarizability rather than just hydrogen bonding.

Q: My crude mixture is a dark oil. How do I load it? A: Do not wet-load dark oils directly; they often streak.[1][2] Use the Dry Loading technique: Dissolve the oil in a small amount of DCM, add Celite (2x weight of crude), and evaporate to dryness. Pour the resulting powder onto the column. This acts as a pre-filter and improves resolution [1].[1][2]

Q: What is the expected Rf value? A: While exact Rf depends on plate humidity and silica brand, aryl ketones typically show an Rf of 0.35–0.45 in 9:1 Hexane:EtOAc . If it is lower, your product may be the corresponding alcohol (reduced impurity).

Q: Is this compound sensitive to silica acidity? A: Generally, no.[2] Aryl ketones are stable on Silica Gel 60.[1][2] However, if you observe new spots appearing on TLC after the column (decomposition), switch to Neutral Alumina or flush the silica with 1% Triethylamine in Hexanes before the run (though this is rarely necessary for this specific ketone).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6][9] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2][6][9] The Journal of Organic Chemistry, 43(14), 2923–2925.[6][9]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15153330, 1-(4-Methylphenyl)pentan-2-ol (Related Structure/Properties). [10]

  • Fair, J. D., & Kormos, C. M. (2008).[2] Flash chromatography protocols for the separation of mixtures of organic compounds.[3][6][8][9] Journal of Chromatography A, 1211(1-2), 49-54.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to ¹H NMR Spectrum Analysis of 1-(4-Methylphenyl)pentan-2-one

For researchers and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of safe and effective innovation. Among the arsenal of analytical techniques, Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of safe and effective innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(4-Methylphenyl)pentan-2-one, moving from theoretical prediction to the interpretation of experimental data. We will explore the causal factors behind the observed spectral features and compare the insights gained from ¹H NMR with those from other common analytical methods.

The Subject Molecule: 1-(4-Methylphenyl)pentan-2-one

Before delving into the spectrum, let's visualize the molecule . 1-(4-Methylphenyl)pentan-2-one is a ketone with a tolyl group (a benzene ring substituted with a methyl group) and a pentanone chain. The key to NMR analysis is identifying the unique proton environments within the structure.

Below is the molecular structure with protons labeled for our analysis. These labels will be used consistently throughout this guide.

Caption: Structure of 1-(4-Methylphenyl)pentan-2-one with proton environments labeled.

Theoretical Prediction vs. Experimental Data: A Comparative Analysis

A powerful approach to spectrum interpretation is to first predict the expected signals based on established principles of chemical shifts and spin-spin coupling, and then compare this prediction to the actual experimental data.

Theoretical ¹H NMR Spectrum Prediction

Based on the structure, we can predict the following proton signals:

  • Aromatic Protons (HAr): The benzene ring has four protons. Due to the para-substitution, we expect two distinct signals, each integrating to 2H. These protons are in an electron-rich environment and will appear in the aromatic region, typically between 6.5 and 8.0 ppm.[1] The electron-donating methyl group and the electron-withdrawing ketone group will influence their exact shifts.

  • Benzylic Protons (Ar-CH₂-): These two protons are adjacent to the aromatic ring and the carbonyl group. Their position makes them "benzylic" and alpha to a ketone. This dual influence will significantly deshield them, placing their signal downfield, likely in the range of 3.5-4.0 ppm. We expect a singlet, as there are no adjacent protons to couple with.

  • Methyl Protons on the Ring (Ar-CH₃): This methyl group is attached to the aromatic ring. Its signal is expected to be a singlet (no adjacent protons) in the range of 2.4-2.7 ppm.[1]

  • Methylene Protons alpha to Carbonyl (-CO-CH₂-): These two protons are on the other side of the carbonyl group. The electron-withdrawing nature of the carbonyl will deshield them, placing their signal around 2.1-2.6 ppm.[2] This signal should be a triplet, as it is coupled to the adjacent methylene group (-CH₂-CH₃).

  • Methylene Protons beta to Carbonyl (-CH₂-CH₃): These two protons are further from the carbonyl group and will be more shielded than the alpha-protons. They should appear in the typical alkyl region, around 1.2-1.6 ppm.[1] This signal will be a sextet (or multiplet) due to coupling with the adjacent methyl (3H) and methylene (2H) groups.

  • Terminal Methyl Protons (-CH₂-CH₃): These three protons are the most shielded in the alkyl chain. Their signal should be a triplet around 0.7-1.3 ppm, resulting from coupling with the adjacent methylene group.[1]

Experimental Data Analysis

An experimental ¹H NMR spectrum of a related compound, 4-methyl-1-phenyl-2-pentanone, provides a useful comparison. While not an exact match, the core structural elements are similar enough to draw valuable parallels.

Proton Assignment Predicted δ (ppm) Experimental δ (ppm) (Analogue) Integration Multiplicity Coupling Constant (J, Hz)
Aromatic (HAr)6.5 - 8.07.18 - 7.314HMultiplet-
Benzylic (-CH₂-Ar)3.5 - 4.03.642HSinglet-
Aromatic Methyl (Ar-CH₃)2.4 - 2.72.313HSinglet-
α-Methylene (-CO-CH₂-)2.1 - 2.62.122HTriplet~7 Hz
β-Methylene (-CH₂-CH₃)1.2 - 1.6~1.5 (not resolved)2HSextet/Multiplet~7 Hz
Terminal Methyl (-CH₂-CH₃)0.7 - 1.30.863HTriplet~7 Hz

Deconstructing the Spectrum: Causality and Interpretation

Chemical Shift (δ): The "Where"

The position of a signal (chemical shift) is determined by the local electronic environment of the protons. Electron-withdrawing groups, like the carbonyl (C=O), pull electron density away from nearby protons, "deshielding" them from the external magnetic field.[3] This causes their signals to appear at a lower field (higher ppm value). Conversely, electron-donating groups and saturated alkyl chains are more shielded and appear at a higher field (lower ppm value).

  • Aromatic Region: The circulation of π electrons in the benzene ring creates its own magnetic field that strongly deshields the attached protons, which is why they appear far downfield (7.18-7.31 ppm).[4]

  • Benzylic and α-Protons: The protons at 3.64 ppm and 2.12 ppm are both adjacent (alpha) to the carbonyl group. The significant downfield shift of the benzylic protons (3.64 ppm) is due to the combined deshielding effects of the aromatic ring and the carbonyl group.

Spin-Spin Coupling (J-coupling): The "Splitting"

Spin-spin coupling, or J-coupling, is the interaction between the spins of neighboring nuclei, transmitted through the bonding electrons.[5] This interaction causes the signals to split into multiple lines (multiplets). The number of lines is typically determined by the n+1 rule , where 'n' is the number of equivalent protons on adjacent carbons.

  • Singlets (s): The benzylic protons (3.64 ppm) and the aromatic methyl protons (2.31 ppm) appear as singlets because they have no protons on adjacent carbons (n=0, so 0+1=1 line).

  • Triplets (t): The α-methylene protons (2.12 ppm) are adjacent to a methylene group with 2 protons (n=2, so 2+1=3 lines), resulting in a triplet. The terminal methyl protons (0.86 ppm) are adjacent to a methylene group with 2 protons, also resulting in a triplet.

  • Multiplet (m): The β-methylene protons are adjacent to a methylene group (2H) on one side and a methyl group (3H) on the other. This complex coupling (n=5) would theoretically result in a sextet, often appearing as a less-resolved multiplet.

Caption: Key J-coupling interactions in the alkyl chain of the molecule.

Advanced Techniques: Confirming Connectivity with 2D NMR

While 1D ¹H NMR provides a wealth of information, complex molecules can sometimes lead to overlapping signals or ambiguous assignments. In such cases, two-dimensional (2D) NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment, for instance, would show correlations (cross-peaks) between protons that are J-coupled.[6][7]

In our molecule, a COSY spectrum would definitively link:

  • The terminal methyl triplet (0.86 ppm) to the β-methylene multiplet.

  • The β-methylene multiplet to the α-methylene triplet (2.12 ppm).

This provides an unambiguous confirmation of the alkyl chain's connectivity.

The Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Achieving a clean, high-resolution spectrum is paramount. The following is a standardized protocol for sample preparation and data acquisition.

Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-25 mg of the purified 1-(4-Methylphenyl)pentan-2-one sample.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.[9]

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are upright and symmetrical.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

NMR_Workflow Prep Sample Preparation Dissolve Dissolve in Deuterated Solvent Prep->Dissolve 5-25 mg Transfer Transfer to NMR Tube Dissolve->Transfer ~0.7 mL Acquire Data Acquisition Transfer->Acquire Lock & Shim Process Data Processing Acquire->Process Fourier Transform Analyze Spectrum Analysis Process->Analyze Phasing & Integration

Caption: Standard workflow for ¹H NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for determining the precise connectivity of protons, a comprehensive structural elucidation often involves a combination of techniques.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For our compound, it would show distinct signals for the carbonyl carbon (highly deshielded, ~200 ppm), the aromatic carbons, and the different alkyl carbons. It is complementary to ¹H NMR.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation patterns.[10] While it can confirm the molecular formula, it does not provide the detailed connectivity information that NMR does.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. In this molecule, a strong absorption band around 1715 cm⁻¹ would confirm the presence of the ketone (C=O) group.

Comparative Summary

Technique Primary Information Provided Strengths Limitations
¹H NMR Proton environments, connectivity, and stereochemistry.Detailed structural information; quantitative.Requires soluble sample; can be complex for large molecules.
¹³C NMR Carbon skeleton.Complements ¹H NMR; good for identifying symmetry.Lower sensitivity than ¹H NMR; longer acquisition times.
Mass Spec Molecular weight and fragmentation.Extremely sensitive; determines molecular formula.Does not reveal connectivity of atoms.
IR Spec Presence of functional groups.Fast and simple; good for quick functional group identification.Provides limited information on the overall structure.

Conclusion

The ¹H NMR spectrum of 1-(4-Methylphenyl)pentan-2-one provides a detailed and definitive fingerprint of its molecular structure. Through a careful analysis of chemical shifts, integration values, and spin-spin coupling patterns, we can confidently assign each proton to its specific location within the molecule. When compared with theoretical predictions and complemented by other techniques like ²D NMR, ¹³C NMR, and Mass Spectrometry, ¹H NMR proves to be an indispensable tool for the rigorous structural elucidation required in modern chemical research and drug development.

References

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ACS Publications. (n.d.). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • IntechOpen. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

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Comparative

A Comparative Guide to the FTIR Carbonyl Stretch of 1-(p-Tolyl)pentan-2-one: Prediction, Analysis, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals The Carbonyl Stretch: A Powerful Diagnostic Tool The carbonyl stretch is one of the most recognizable and informative signals in an infrared spectrum.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Carbonyl Stretch: A Powerful Diagnostic Tool

The carbonyl stretch is one of the most recognizable and informative signals in an infrared spectrum.[1][2] Arising from the stretching vibration of the carbon-oxygen double bond, this absorption is typically the most intense peak in the spectrum due to the large change in dipole moment during the vibration.[2] Its position, appearing in the 1630–1830 cm⁻¹ region, is highly sensitive to the molecule's electronic and structural environment, making it an invaluable tool for functional group identification and structural elucidation.[1]

Predicting the Carbonyl Frequency of 1-(p-Tolyl)pentan-2-one

The structure of 1-(p-Tolyl)pentan-2-one is key to predicting its C=O stretching frequency. The molecule consists of a propyl ketone moiety attached to a benzyl group, which is in turn substituted with a para-methyl group (the tolyl group).

A critical structural feature is the insulating methylene (-CH₂-) group between the aromatic tolyl ring and the carbonyl carbon. This separation prevents electronic conjugation between the π-system of the aromatic ring and the carbonyl group. Conjugation, which involves the delocalization of π-electrons, weakens the C=O bond and lowers its stretching frequency, typically by 25-30 cm⁻¹.[3][4][5]

Since 1-(p-Tolyl)pentan-2-one is a non-conjugated aryl ketone , its C=O stretching frequency is expected to be very similar to that of a simple, saturated aliphatic ketone. The standard absorption for saturated aliphatic ketones is approximately 1715 cm⁻¹ .[3][6] The primary influence of the distant tolyl group will be a minor inductive effect, which is not expected to shift the frequency significantly from this baseline.

Comparative Analysis with Other Ketones

To place our prediction in context, it is essential to compare it with the experimentally determined C=O stretching frequencies of other ketones. The following table summarizes these values, highlighting the structural factors that cause shifts in the absorption frequency.

Ketone ClassExample MoleculeTypical C=O Frequency (cm⁻¹)Key Structural Feature
Saturated Aliphatic 2-Pentanone~1715[1]Alkyl groups attached to C=O
Predicted (Target) 1-(p-Tolyl)pentan-2-one ~1715 Non-conjugated aryl ketone
Conjugated Aryl Acetophenone~1685-1690[5][6]C=O directly attached to phenyl ring
α,β-Unsaturated 3-Penten-2-one~1685-1666[3][6]C=O conjugated with a C=C double bond
Cyclic (Strained) Cyclopentanone~1750[5]Ring strain increases frequency
Cyclic (Unstrained) Cyclohexanone~1715[5]Behaves like an aliphatic ketone

This comparison clearly illustrates the significance of conjugation. The predicted frequency for 1-(p-Tolyl)pentan-2-one aligns with unstrained, non-conjugated systems, distinguishing it sharply from ketones where the carbonyl group participates in resonance.

Logical Framework for FTIR Analysis

The following diagram outlines the logical workflow for predicting and verifying the carbonyl stretching frequency of a novel compound like 1-(p-Tolyl)pentan-2-one.

FTIR_Workflow cluster_prediction Theoretical Prediction cluster_verification Experimental Verification A Analyze Molecular Structure (1-(p-Tolyl)pentan-2-one) B Identify Key Features (Non-conjugated, Alkyl-Aryl) A->B C Apply Principles (Induction vs. Resonance) B->C D Predict C=O Frequency (~1715 cm⁻¹) C->D G Identify Strongest Peak in 1630-1830 cm⁻¹ Region D->G Compare & Validate E Prepare Liquid Sample F Acquire FTIR Spectrum E->F F->G

Caption: Workflow for predicting and validating the C=O stretch.

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a detailed, self-validating protocol for obtaining a high-quality FTIR spectrum of a neat liquid sample, such as 1-(p-Tolyl)pentan-2-one.

Objective: To determine the precise carbonyl stretching frequency of 1-(p-Tolyl)pentan-2-one.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Demountable liquid cell or two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]

  • Pasteur pipette or dropper

  • The liquid sample: 1-(p-Tolyl)pentan-2-one

  • Appropriate volatile solvent for cleaning (e.g., chloroform, methylene chloride, or acetone)[8][9]

  • Kimwipes or other lint-free tissues

Methodology:

Step 1: Spectrometer Preparation & Background Scan

  • Ensure the spectrometer's sample compartment is empty and clean.

  • Initiate the software for data acquisition.

  • Perform a background scan. This is a critical self-validating step that measures the spectrum of the ambient atmosphere (CO₂ and water vapor) and the instrument itself. The software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks belong only to the sample.

Step 2: Sample Preparation (Liquid Film Method)

  • Handle the salt plates with care, touching only the edges to avoid transferring moisture from your fingers.

  • Using a clean Pasteur pipette, place one small drop of 1-(p-Tolyl)pentan-2-one onto the center of one salt plate.[8][9]

  • Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film.[8] The goal is to have a film free of air bubbles.[9]

  • If the resulting spectrum is too intense (peaks are "flat-topped" or off-scale), the film is too thick. Separate the plates, wipe one clean, and reassemble them to create a thinner film.[8]

Step 3: Data Acquisition

  • Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The software will process the data (Fourier transform) and display the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Step 4: Data Analysis

  • Identify the most intense absorption in the 1630-1830 cm⁻¹ region of the spectrum. This peak corresponds to the C=O stretch.[1]

  • Use the software's peak-picking tool to determine the exact wavenumber of the absorption maximum.

  • Analyze other regions of the spectrum to confirm the presence of expected functional groups (e.g., C-H stretches of alkyl groups around 2850-2960 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹).[10]

Step 5: Cleaning

  • Disassemble the salt plates.

  • Thoroughly wipe the plates with a tissue, then wash them several times with a volatile solvent (like methylene chloride or ethanol) to completely remove the sample.[8]

  • Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

Factors Influencing Carbonyl Frequency

This diagram illustrates the key electronic and structural effects that modulate the position of the C=O stretching vibration.

Factors cluster_increase Increases Frequency (Higher cm⁻¹) cluster_decrease Decreases Frequency (Lower cm⁻¹) center_node C=O Stretch Frequency Inductive_EW Inductive Effect (Electron Withdrawing Groups) Inductive_EW->center_node Ring_Strain Ring Strain (e.g., Cyclobutanone) Ring_Strain->center_node Resonance Conjugation / Resonance (Aryl, α,β-Unsaturated) Resonance->center_node Inductive_ED Inductive Effect (Electron Donating Groups) Inductive_ED->center_node H_Bonding Hydrogen Bonding (Solvent Effects) H_Bonding->center_node

Caption: Factors that shift the C=O stretching frequency.

Conclusion

Based on a thorough analysis of its molecular structure, the carbonyl stretching frequency of 1-(p-Tolyl)pentan-2-one is predicted to appear at approximately 1715 cm⁻¹ . The presence of an insulating methylene group prevents conjugation with the tolyl ring, causing the molecule to behave spectroscopically like a simple aliphatic ketone. This distinguishes it from conjugated systems, which display significantly lower C=O stretching frequencies. This guide provides the theoretical foundation for this prediction, a comparative framework against other ketones, and a robust experimental protocol for its empirical verification. This integrated approach of prediction and experimental validation is central to chemical characterization in research and development.

References

  • Nyquist, R. A. (n.d.). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Optica Publishing Group. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometric Differentiation of Methylphenyl Pentanone Isomers

Introduction: The Analytical Challenge of Isomeric Similarity In pharmaceutical development, forensics, and chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Isomeric Similarity

In pharmaceutical development, forensics, and chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical requirement for ensuring safety, efficacy, and regulatory compliance. Isomers, molecules sharing the same molecular formula and thus identical mass, present a significant challenge to conventional mass spectrometry (MS). A standard MS analysis will yield an indistinguishable molecular ion peak for all isomers, rendering the technique, in its simplest form, insufficient for their differentiation. This guide provides an in-depth comparison of mass spectrometric strategies to resolve and identify constitutional isomers of methylphenyl pentanone, a compound class relevant in various chemical contexts. We will explore the mechanistic basis of differentiation through fragmentation analysis and hyphenated techniques, supported by experimental data and validated protocols.

The core principle underpinning this guide is that while isomers have the same mass, their unique structural arrangements dictate distinct physicochemical properties. These differences, though subtle, can be exploited by advanced analytical techniques to achieve unambiguous identification. We will focus on three primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS/MS), and the emerging power of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).

Understanding the Targets: Methylphenyl Pentanone Isomers

The molecular formula for methylphenyl pentanone is C₁₂H₁₆O, corresponding to a molecular weight of approximately 176.25 g/mol .[1] The structural variations are numerous, but for this guide, we will focus on representative positional isomers where the position of the methyl group on the phenyl ring differs.

  • 1-(4-methylphenyl)-1-pentanone (4-MPP): The methyl group is at the para position.

  • 1-(3-methylphenyl)-1-pentanone (3-MPP): The methyl group is at the meta position.

  • 1-(2-methylphenyl)-1-pentanone (2-MPP): The methyl group is at the ortho position.

These isomers serve as an excellent model system because their core fragmentation pathways are similar, yet the position of the methyl group induces subtle but measurable differences in fragment ion abundances and chromatographic behavior.

Strategy 1: Chromatographic Separation Coupled with Mass Spectrometry (GC-MS)

The most established and accessible method for isomer differentiation is the hyphenation of gas chromatography with mass spectrometry.[2] The power of GC-MS lies in its ability to physically separate compounds in the time domain before they enter the mass spectrometer.

The Causality Behind GC Separation

The separation of isomers by GC is governed by differences in their volatility (boiling point) and their interaction with the stationary phase of the GC column.[3] Even minor structural changes, such as the position of a methyl group on a phenyl ring, can alter the molecule's dipole moment and van der Waals interactions, leading to different retention times (tᵣ). For instance, the ortho isomer (2-MPP) may exhibit steric hindrance that affects its interaction with the column's stationary phase compared to the more linear para isomer (4-MPP), often resulting in an earlier elution time.

Experimental Protocol: GC-MS Analysis of Methylphenyl Pentanone Isomers

This protocol provides a robust starting point for the analysis of ketone isomers.[2][4]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each isomer standard in dichloromethane or hexane (GC grade).
  • Create a mixed isomer working solution by diluting the stock solutions to a final concentration of 10 µg/mL each.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 GC (or equivalent).
  • Mass Spectrometer: Agilent 5975C MS (or equivalent).[5]
  • Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection: 1 µL, Splitless mode, Inlet temperature: 280°C.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-250.

3. Data Analysis:

  • Extract the Total Ion Chromatogram (TIC) to determine the retention time for each isomer.
  • Examine the mass spectrum for each separated peak to confirm the molecular ion (m/z 176) and analyze the fragmentation pattern.
Expected Results

The primary differentiating factor in the GC-MS experiment is the retention time. While the mass spectra will be very similar, the temporal separation provides the basis for identification.

IsomerExpected Relative Retention TimeKey Differentiator
2-MPP (ortho)LowestElutes first due to potential steric effects.
3-MPP (meta)IntermediateElutes between ortho and para isomers.
4-MPP (para)HighestOften interacts most strongly with the stationary phase.

Strategy 2: Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

When chromatographic separation is incomplete or unavailable, tandem mass spectrometry (MS/MS) provides a powerful solution by probing the intrinsic stability and fragmentation pathways of the ions themselves.[5]

The Causality Behind MS/MS Differentiation

In MS/MS, the isomeric molecular ions (m/z 176) are isolated and then subjected to Collision-Induced Dissociation (CID). The energy transferred during collisions with an inert gas causes the ions to fragment. The structure of the precursor ion dictates which fragmentation pathways are energetically favored. For aromatic ketones, two primary fragmentation mechanisms dominate: alpha-cleavage and McLafferty rearrangement .[6][7][8]

  • Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For methylphenyl pentanones, this results in the loss of a butyl radical (C₄H₉•) to form a stable acylium ion.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen.[7] It involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon bond, resulting in the loss of a neutral alkene (in this case, propene).

The position of the methyl group on the phenyl ring can influence the stability of the resulting fragment ions, leading to reproducible differences in their relative abundances. This creates a unique "fragmentation fingerprint" for each isomer.

cluster_input cluster_process Analytical Workflow cluster_output Sample Sample Mixture (Isomers) GC GC Separation (Different Retention Times) Sample->GC Injection EI Electron Ionization (EI) [M] -> [M]+• GC->EI Data Differentiated Data (Retention Time + MS/MS Spectrum) GC->Data MS1 MS Scan (Q1) Identify m/z 176 EI->MS1 Isolation Precursor Isolation Select m/z 176 MS1->Isolation MS/MS Path CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Product Ion Scan (Q3) Acquire Fragment Spectrum CID->MS2 MS2->Data

Caption: Experimental workflow for isomer differentiation using GC-MS/MS.
Characteristic Fragmentation Pathways and Differentiating Ions

The primary fragments for 1-(methylphenyl)-1-pentanone isomers arise from the cleavage of the bond between the carbonyl carbon and the pentyl chain.

Caption: Key fragmentation pathways for a methylphenyl pentanone isomer.

The key to differentiation lies in the relative abundance of these and other minor fragments. The electron-donating methyl group can stabilize the charge on the phenyl ring, but its ability to do so (and to influence fragmentation) is affected by its position relative to the carbonyl group.

Fragment Ionm/zDescriptionExpected Abundance TrendCausality
[M]+•176Molecular Ion2-MPP > 3-MPP > 4-MPPSteric hindrance in the ortho isomer can inhibit fragmentation, leading to a more abundant molecular ion.
[M-C₄H₉]⁺119Acylium ion (α-cleavage)4-MPP > 3-MPP > 2-MPPThe para position allows for the most effective resonance stabilization of the positive charge on the acylium ion.
[M-C₃H₆]⁺•134McLafferty Rearrangement IonSimilar across isomersThis rearrangement is primarily driven by the pentanone chain and is less affected by the methyl group's position on the ring.

Strategy 3: Ion Mobility Spectrometry (IMS) - Separation by Shape

Ion Mobility Spectrometry (IMS) is a cutting-edge technique that separates ions based on their size and shape as they drift through a gas-filled tube under the influence of a weak electric field.[9][10] When coupled with mass spectrometry, IMS provides an additional dimension of separation, often resolving isomers that are inseparable by chromatography and have similar fragmentation patterns.[11][12]

The Causality Behind IMS Separation

Each isomer has a unique three-dimensional structure. This structure dictates its rotational-averaged collision cross-section (CCS), which is a measure of its effective size in the gas phase.[11] Bulkier or more extended isomers will experience more collisions with the drift gas, slowing their transit and resulting in a longer drift time. More compact isomers travel faster. By measuring the drift time, one can determine an experimental CCS value that is characteristic of that isomer.

  • 2-MPP (ortho): The proximity of the methyl group to the pentanone chain may force a more "twisted" or sterically hindered conformation, potentially leading to a larger CCS.

  • 4-MPP (para): This isomer is more linear and may adopt a more compact conformation, potentially resulting in a smaller CCS.

The ability of modern trapped ion mobility spectrometry to resolve isomers with CCS differences as small as 2% makes it a highly effective tool for this application.[11]

Comparative Summary and Best Practices

TechniquePrinciple of DifferentiationStrengthsLimitationsBest For
GC-MS Differences in boiling point and column interaction (Retention Time).[3]Widely available, robust, excellent for volatile compounds.[2]Requires chromatographic separation; co-elution can be an issue.Routine QC and initial characterization of known isomer mixtures.
MS/MS Isomer-specific fragmentation patterns and ion abundance ratios.[5]High specificity, can identify isomers even if they co-elute.Requires method development to optimize collision energy; spectra can be complex.Structural confirmation and analysis of complex mixtures where chromatography fails.
IMS-MS Differences in ion shape and size (Collision Cross-Section).[9]Extremely fast separation, orthogonal to both LC/GC and MS.[10]Less common instrumentation; CCS differences may be very small.Challenging separations and advanced research applications requiring the highest confidence in identification.

For a self-validating and trustworthy protocol, a multi-faceted approach is recommended. Use GC-MS for initial separation and screening. Confirm the identity of each peak using MS/MS, comparing the obtained fragmentation fingerprint against a reference standard. For novel or critical applications, IMS-MS provides the highest level of analytical certainty.

References

  • Filo. (2023, November 4). 4-Methyl-2-pentanone and 3-methylpentanal are isomers. Explain how you co..
  • Gastaca, B., et al. (2015, March 23).
  • Brainly. (2023, August 3).
  • Homework.Study.com. 4-Methyl-2-pentanone and 3-methylpentanal are isomers. Explain how you could tell them apart, both by mass spectrometry and by infrared spectroscopy.
  • Yin, Y., et al. (2020, December 30).
  • Ewing, M. A., et al. Ion mobility spectrometry and ion mobility-mass spectrometry in clinical chemistry. DOI.
  • Doc Brown's Advanced Organic Chemistry. (2025, November 4).
  • Hua Yi Online Library. Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers.
  • ChemHelp ASAP. (2022, November 22).
  • NIST. 1-Pentanone, 1-(4-methylphenyl)-. NIST WebBook.
  • NIST. 2-Pentanone. NIST WebBook.
  • NIST. 2-Pentanone, 5-phenyl-. NIST WebBook.
  • BenchChem.
  • Richardson, K., et al. (2019, April 29). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PMC - NIH.
  • ResearchGate. (PDF) In‐depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3‐keto‐4‐ene hydroxy steroids.
  • NIST. 1-Pentanone, 1-(4-methylphenyl)-. NIST WebBook.
  • PubMed.
  • PubMed. (2019, April 29). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • Filo. (2025, October 22).
  • NIST. 2-Pentanone, 3-methyl-. NIST WebBook.

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Comparative

Reference standards for 1-(4-Methylphenyl)pentan-2-one analysis

An In-Depth Technical Guide to Reference Standards for the Analysis of 1-(4-Methylphenyl)pentan-2-one For researchers, forensic scientists, and drug development professionals, the accurate identification and quantificati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of 1-(4-Methylphenyl)pentan-2-one

For researchers, forensic scientists, and drug development professionals, the accurate identification and quantification of synthetic compounds are paramount. This guide provides a comprehensive comparison of reference standards and analytical methodologies for 1-(4-Methylphenyl)pentan-2-one, a compound often associated with the class of synthetic cathinones. As a Senior Application Scientist, my objective is to offer a guide grounded in established analytical principles, explaining not just the "how" but the critical "why" behind our procedural choices to ensure robust and defensible results.

1-(4-Methylphenyl)pentan-2-one is a ketone derivative that can be a precursor or an impurity in the synthesis of various designer drugs. Its structural similarity to other controlled substances, such as 4-methylpentedrone, makes unambiguous identification a significant challenge for forensic and analytical laboratories.[1][2] The constant emergence of new psychoactive substances (NPS) necessitates analytical methods that are not only precise but also capable of distinguishing between closely related isomers and analogues.[3][4] The foundation of such reliable analysis is the use of a well-characterized, high-purity reference standard.

The Cornerstone of Analysis: Selecting a Reference Standard

A reference standard serves as the benchmark against which an unknown sample is compared. Its quality directly dictates the accuracy, precision, and legal defensibility of any analytical result. When selecting a reference standard for 1-(4-Methylphenyl)pentan-2-one, two main tiers are generally available: Certified Reference Materials (CRMs) and analytical standards.

Key Attributes for a Reference Standard:

  • Purity: This is the most critical attribute. It should be determined by a quantitative method, such as quantitative NMR (qNMR) or mass balance, and clearly stated on the Certificate of Analysis (CoA).

  • Identity Confirmation: The structural identity of the standard must be unequivocally confirmed, typically through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4]

  • Certification and Traceability: CRMs are produced under an ISO/IEC 17025 accredited quality system and come with a detailed certificate providing traceability to SI units. This is the gold standard for forensic and pharmaceutical quality control applications.

  • Documentation (Certificate of Analysis): The CoA is a non-negotiable document. It should provide comprehensive data on purity, identity, storage conditions, and expiry date.

Comparison of Reference Standard Grades
FeatureCertified Reference Material (CRM)Analytical Standard / Research GradeCausality and Field Insight
Purity Assay Quantitative (e.g., qNMR, Mass Balance) with stated uncertainty.Often qualitative or semi-quantitative (e.g., >98% by HPLC/GC).For quantitative applications (e.g., determining drug concentration in a sample), a CRM with a stated uncertainty is essential for calculating the measurement uncertainty of the final result.
Certification ISO/IEC 17025, ISO 17034.Typically none.ISO certification ensures that the production and characterization of the standard adhere to the highest international quality management standards, making results highly defensible.
Traceability Traceable to SI units.Not traceable.Traceability provides an unbroken chain of comparisons to a recognized national or international standard, which is a core requirement for regulatory submissions and forensic evidence.
Cost Higher.Lower.The higher cost of a CRM reflects the extensive characterization, quality control, and documentation required for its production. For early-stage research, a well-characterized analytical standard may suffice.
Best Use Case Quantitative analysis, method validation, quality control, forensic casework.Qualitative identification, research and development, preliminary screening.Choosing the right standard depends on the application's required level of accuracy and regulatory scrutiny. Using a research-grade standard for quantitative forensic analysis would be a critical scientific and legal flaw.

Core Analytical Methodologies: A Comparative Overview

The three most powerful and commonly employed techniques for the analysis of 1-(4-Methylphenyl)pentan-2-one and its analogues are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]

Analytical Workflow Overview

The following diagram illustrates a typical workflow for the identification and quantification of an unknown substance suspected to be 1-(4-Methylphenyl)pentan-2-one.

Analytical_Workflow General Analytical Workflow for Compound Identification cluster_0 Sample Handling & Preparation cluster_1 Screening & Identification cluster_2 Confirmation & Quantification cluster_3 Data Analysis & Reporting Sample Sample Receipt Preparation Sample Preparation (Extraction, Dilution) Sample->Preparation GCMS GC-MS Analysis (Fragmentation Pattern) Preparation->GCMS Screening HPLC HPLC-UV/MS Analysis (Retention Time & Mass) Preparation->HPLC Screening Quant Quantitative Analysis (Using CRM) Preparation->Quant Quantification Data Data Interpretation GCMS->Data HPLC->Data NMR NMR Spectroscopy (Unambiguous Structure) NMR->Data Quant->Data Data->NMR If structure is ambiguous Report Final Report Data->Report

Caption: A typical workflow for sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic analysis due to its high sensitivity and the structural information provided by mass spectral fragmentation.

  • Expertise & Causality: The compound is first vaporized and separated from other components on a capillary column based on its boiling point and polarity. As it elutes from the column, it enters the mass spectrometer, where it is fragmented by electron ionization (EI). The resulting fragmentation pattern is a highly specific "fingerprint" that can be compared to the pattern of a known reference standard or a spectral library. For cathinone derivatives, a characteristic cleavage often occurs at the alpha position to the carbonyl group.[3]

  • Sample Preparation: Dissolve 1 mg of the sample and the reference standard in 1 mL of methanol, respectively. Vortex to ensure complete dissolution.

  • Instrument: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL injection in splitless mode. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Compare the retention time and mass spectrum of the unknown sample to that of the 1-(4-Methylphenyl)pentan-2-one reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is highly versatile, particularly for quantification and for analyzing compounds that may not be suitable for GC.

  • Expertise & Causality: Separation occurs in the liquid phase, based on the compound's partitioning between the stationary phase (e.g., C18) and the mobile phase. This makes it ideal for creating robust quantitative assays. A UV detector provides good sensitivity for aromatic compounds like this one, while coupling to a mass spectrometer (LC-MS) adds a high degree of specificity. For MS-compatible methods, volatile buffers like formic acid or ammonium formate must be used instead of non-volatile acids like phosphoric acid.[4][5][6]

  • Sample Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 100 µg/mL. Prepare the unknown sample at a concentration expected to fall within this range.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Data Analysis: Quantify the unknown sample by comparing its peak area to the calibration curve generated from the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • Expertise & Causality: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. This allows for the definitive placement of the methyl group on the phenyl ring and confirmation of the pentanone chain structure, making it invaluable for distinguishing between isomers that might co-elute in chromatography or have similar fragmentation patterns.[1][2][4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard or sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: A standard proton experiment (e.g., Bruker 'zg30').

  • Referencing: Reference the spectrum to the residual solvent signal.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the molecular structure. The spectrum should be compared directly with the spectrum of the certified reference material.

Structural Isomerism Challenge

The diagram below illustrates the structural difference between the target analyte and a potential isomer, highlighting the need for specific analytical techniques like NMR for confirmation.

Isomer_Comparison A 1-(4-Methylphenyl)pentan-2-one B 4-Methyl-1-phenyl-2-pentanone

Caption: Structural comparison of two isomers.

Performance Comparison Summary

ParameterGC-MSHPLC-UV/MSNMR Spectroscopy
Primary Use Identification & ScreeningQuantification & PurityStructure Elucidation & Confirmation
Specificity High (based on fragmentation)Moderate (UV) to High (MS)Very High (unambiguous structure)
Sensitivity Very High (pg-ng)High (ng-µg)Low (mg)
Sample Throughput HighHighLow
Cost MediumMediumHigh
Destructive? YesNo (UV) / Yes (MS)No

Conclusion and Recommendations

The reliable analysis of 1-(4-Methylphenyl)pentan-2-one requires a multi-faceted approach that begins with the proper selection of a reference standard.

  • For quantitative analysis intended for regulatory submission or legal proceedings, the use of a Certified Reference Material (CRM) is mandatory. The chosen analytical method should be validated for accuracy, precision, and linearity, with HPLC-UV or LC-MS being the preferred techniques.

  • For qualitative identification and forensic screening, GC-MS provides a rapid and sensitive method. Confirmation of identity should be performed by comparing both the retention time and the mass spectrum against a known reference standard.

  • In cases of ambiguous results or the suspected presence of isomers, NMR spectroscopy is the ultimate arbiter for structural confirmation.

By understanding the causality behind these analytical choices and implementing self-validating protocols that incorporate high-quality reference materials, researchers and scientists can produce data that is not only accurate but also authoritative and trustworthy.

References

  • SIELC Technologies. (2018). 4-Methyl-2-pentanone.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • Sigma-Aldrich. 4-Methyl-2-pentanone analytical standard.
  • FooDB. (2010). Showing Compound 4-Methyl-1-phenyl-2-pentanone (FDB008186).
  • SIELC Technologies. Separation of 2-Pentanone, 4-methyl-1-phenyl- on Newcrom R1 HPLC column.
  • Zuba, D., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI.
  • DeRuiter, J., et al. (2015). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. Journal of Forensic Sciences.
  • Szpot, P., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate.
  • PubChem. 4-Methyl-1-phenyl-2-pentanone. National Center for Biotechnology Information. Available at: [Link]

  • DeRuiter, J., et al. (2015). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. PubMed. Available at: [Link]

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Comparative

Analytical Differentiation of Phenylacetone and Homologs via Gas Chromatography

Executive Summary Objective: To provide a definitive analytical comparison of phenylacetone (P-2-P) and its structural homologs, specifically 1-phenyl-2-butanone and the isomer propiophenone, using Gas Chromatography-Mas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical comparison of phenylacetone (P-2-P) and its structural homologs, specifically 1-phenyl-2-butanone and the isomer propiophenone, using Gas Chromatography-Mass Spectrometry (GC-MS).

Context: Phenylacetone is a controlled precursor (Schedule II in the US) used in the illicit manufacture of amphetamines. Forensic and pharmaceutical laboratories frequently encounter homologous series where precise identification is critical. This guide focuses on the retention index (RI) and mass spectral fragmentation patterns that distinguish these closely related compounds.

Key Insight: While retention time (RT) varies by instrument, the Kovats Retention Index (RI) provides a system-independent metric. 1-phenyl-2-butanone elutes approximately 80–90 RI units later than phenylacetone on non-polar phases, governed by the "methylene rule."

Theoretical Basis of Separation

Chromatographic Behavior

The separation of phenylacetone homologs on non-polar columns (e.g., DB-5MS, HP-5) is driven primarily by volatility (boiling point) and London dispersion forces .

  • Homolog Elution: Adding a methylene group (-CH

    
    -) typically increases the boiling point and interaction with the stationary phase, resulting in a predictable increase in retention index (approx. +100 units per carbon).
    
  • Isomer Separation: Propiophenone (1-phenyl-1-propanone) is an isomer of phenylacetone. However, the carbonyl group's position affects polarity. In propiophenone, the carbonyl is conjugated with the benzene ring, increasing molecular rigidity and polarity compared to the non-conjugated phenylacetone.

Mass Spectral Differentiation

While chromatography separates the peaks, Mass Spectrometry (MS) confirms identity via fragmentation pathways (Alpha-cleavage and McLafferty rearrangement).

  • Phenylacetone (MW 134): Major ions at m/z 91 (benzyl cation) and m/z 43 (acetyl cation).

  • Propiophenone (MW 134): Isomeric with P2P but yields a dominant m/z 105 (benzoyl cation) due to alpha-cleavage adjacent to the ring.

  • 1-Phenyl-2-butanone (MW 148): Homolog with ions at m/z 91 and m/z 57 (propionyl cation).

Comparative Data: Retention Indices & MS Ions

The following data aggregates experimental values from NIST and forensic literature.

Table 1: Chromatographic and Spectral Comparison

CompoundStructure DescriptionMWRI (Non-Polar)*RI (Polar)**Key MS Ions (m/z)
Phenylacetone (P-2-P)Ph-CH

-C(=O)-CH

1341110 – 1116 ~171043 , 91, 92, 65
Propiophenone Ph-C(=O)-CH

-CH

1341164 – 1180 ~1744105 , 77, 51
1-Phenyl-2-butanone Ph-CH

-C(=O)-Et
1481192 – 1197 ~179791 , 57, 105
3,4-MDP-2-P (PMK)(Benzo[d][1,3]dioxol-5-yl)-acetone1781380 – 1400 >2000135 , 43, 77

*Non-Polar Column: DB-5, HP-5, SE-30 equivalent. **Polar Column: DB-Wax, Carbowax 20M equivalent.

Visualized Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision-making process in identifying these homologs.

AnalyticalWorkflow Sample Unknown Sample Extraction LLE (pH 7) or Headspace Sample->Extraction GC GC Separation (DB-5MS) Extraction->GC RI_Calc Calculate RI (vs n-Alkanes) GC->RI_Calc Decision RI Check RI_Calc->Decision P2P Match P2P (RI ~1110) Decision->P2P < 1150 Homolog Match Homolog (RI >1160) Decision->Homolog > 1150 MS_Confirm MS Confirmation P2P->MS_Confirm Look for m/z 43, 91 Homolog->MS_Confirm Look for m/z 57, 105

Caption: Workflow for differentiating P2P from its homologs using Retention Index filtering followed by MS confirmation.

Diagram 2: Fragmentation Pathways

Understanding why the spectra differ is crucial for defensible identification.

Fragmentation P2P Phenylacetone (MW 134) Ph-CH2-CO-CH3 Benzyl Benzyl Cation m/z 91 P2P->Benzyl Alpha Cleavage Acetyl Acetyl Cation m/z 43 P2P->Acetyl Alpha Cleavage P2B 1-Phenyl-2-butanone (MW 148) Ph-CH2-CO-CH2CH3 P2B->Benzyl Alpha Cleavage Propionyl Propionyl Cation m/z 57 P2B->Propionyl Alpha Cleavage Propio Propiophenone (MW 134) Ph-CO-CH2CH3 Propio->Propionyl Minor Benzoyl Benzoyl Cation m/z 105 Propio->Benzoyl Alpha Cleavage (Dominant)

Caption: Mechanistic origin of key diagnostic ions. Note that Propiophenone yields m/z 105, distinguishing it from the isobaric P2P.

Experimental Protocol (Standardized)

This protocol is adapted from standard forensic methodologies (SWGDRUG/NIST) to ensure reproducibility.

Sample Preparation
  • Solids/Liquids: Dilute 10 mg of sample in 1.0 mL of Methanol or Ethyl Acetate.

  • Internal Standard: Add Diphenylmethane or n-Tridecane (C13) to establish a retention reference.

GC-MS Conditions
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm.

  • Inlet: Split mode (20:1) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 50°C for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

  • Scan Range: 35–450 amu.

Quality Control
  • Alkane Ladder: Run a C7–C30 n-alkane standard mix under identical conditions to calculate daily Retention Indices.

  • Resolution Check: Ensure baseline separation between P2P and Propiophenone (if present in mix).

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Phenyl-2-butanone: Kovats Retention Index. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Phenylacetone: Gas Chromatography. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[1] 1-Phenyl-1-propanone (Propiophenone) Compound Summary. National Library of Medicine. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methylphenyl)pentan-2-one

The foundational principle of laboratory safety is to minimize exposure through all potential routes: inhalation, skin contact, and eye contact. Personal Protective Equipment (PPE) serves as the final barrier between you...

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of laboratory safety is to minimize exposure through all potential routes: inhalation, skin contact, and eye contact. Personal Protective Equipment (PPE) serves as the final barrier between you and the chemical, used in conjunction with primary engineering controls like chemical fume hoods.

Immediate Hazard Assessment: What You Need to Know First

Based on data from analogous compounds, 1-(4-Methylphenyl)pentan-2-one should be treated as a substance with the following primary hazards:

  • Flammability : Aromatic ketones can be flammable liquids and vapors.[1][2][3] Vapors may be heavier than air and can accumulate in low-lying areas, posing a risk of ignition.[1] All work should be conducted away from heat, sparks, and open flames.[1][4]

  • Inhalation Hazard : Inhaling vapors or mists can be harmful and may cause respiratory irritation.[1][3][4][5] It is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Eye Irritation : Direct contact with the eyes is likely to cause serious irritation.[1][3][7][4]

  • Skin Contact : Prolonged or repeated exposure may lead to skin irritation or dryness.[1][4]

  • Potential for Serious Health Effects : Some related ketones are suspected of causing cancer.[3]

Core Directive: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task and the associated risks. The following table outlines the minimum PPE requirements for handling 1-(4-Methylphenyl)pentan-2-one in various laboratory settings.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in Fume Hood) ANSI Z87.1 compliant safety glasses with side shields.Disposable nitrile gloves. Inspect before use and change immediately upon contact.[8][9]Flame-resistant (FR) lab coat, fully buttoned.[8] Long pants and closed-toe shoes are mandatory.[8]Not typically required if work is performed correctly within a certified chemical fume hood.
Weighing/Transferring (Outside of Fume Hood) Chemical splash goggles.Double-gloving with nitrile or neoprene gloves is recommended.Chemical-resistant apron over an FR lab coat.[10][11]A NIOSH-approved respirator may be necessary if ventilation is inadequate to control vapors.[11][12]
Large-Scale Operations or Splash Hazard Face shield worn over chemical splash goggles.[8]Chemical-resistant gloves (e.g., Butyl rubber or PVA gauntlets) offering longer breakthrough times.[13]Chemical-resistant suit or coveralls.[10][12]NIOSH-approved air-purifying respirator with organic vapor cartridges.
Minor Spill Cleanup (<100 mL) Chemical splash goggles.Chemical-resistant gloves (e.g., neoprene or butyl rubber).[8]Chemical-resistant apron over an FR lab coat.NIOSH-approved air-purifying respirator with organic vapor cartridges.
Major Spill Cleanup (>100 mL) Face shield worn over chemical splash goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Full chemical-resistant suit.[10][12]Self-Contained Breathing Apparatus (SCBA) may be required depending on spill size and ventilation.[7]

Operational Plan: From Preparation to Disposal

A self-validating safety protocol involves more than just wearing equipment; it encompasses the entire lifecycle of the chemical's use in the lab.

Step-by-Step PPE Protocol
  • Inspection : Before any work begins, visually inspect all PPE for damage, degradation, or contamination.[9] This includes checking gloves for pinholes and ensuring face shields are free of cracks.

  • Donning Sequence :

    • Put on your lab coat and any required apron or coveralls.

    • Wash and dry hands thoroughly.

    • Don respiratory protection if required, ensuring a proper seal check.

    • Put on safety glasses or goggles.

    • Wash and dry hands again, then don gloves, pulling the cuffs over the sleeves of the lab coat.

  • During Use : Be mindful of your actions. Do not touch your face, personal items, or door handles with gloved hands.[14] If a glove is contaminated, remove it immediately, wash your hands, and don a new one.

  • Doffing Sequence :

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the lab coat or apron, turning it inside out as you remove it.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove respiratory protection if worn.

    • Wash hands and any exposed skin again with soap and water.[6][15]

Spill Response Workflow

In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.

SpillResponse Spill Spill Detected Alert Alert Colleagues & Secure Area Spill->Alert Assess Assess Spill Size & Risk MinorSpill Minor Spill (<100mL) Assess->MinorSpill Minor MajorSpill Major Spill (>100mL) Assess->MajorSpill Major Alert->Assess DonPPE_Minor Don Spill Kit PPE: - Goggles - Chemical Gloves - Apron/Lab Coat MinorSpill->DonPPE_Minor DonPPE_Major Evacuate Area. Contact EHS. Only Trained Personnel Respond with SCBA & Full Suit MajorSpill->DonPPE_Major Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) DonPPE_Minor->Contain Cleanup Collect Contaminated Material using Non-Sparking Tools Contain->Cleanup Dispose Place in a Labeled, Sealed Container for Hazardous Waste Disposal Cleanup->Dispose Decontaminate Decontaminate Area & Ventilate Dispose->Decontaminate

Caption: Workflow for handling a chemical spill.

Disposal Plan
  • Contaminated PPE : All disposable PPE, such as gloves and coveralls, that has come into contact with 1-(4-Methylphenyl)pentan-2-one must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.[3][16]

  • Chemical Waste : The chemical itself and any solutions containing it must not be disposed of down the drain.[3][7][4][5] Collect all chemical waste in a compatible, labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) department according to official regulations.[3][16]

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you build a self-validating system of safety that protects you, your research, and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet of the chemical before beginning work.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pentanone. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenyl-2-pentanone. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Chemicals - safe use and handling. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). 4-Methyl-2-Pentanone - Safety Data Sheet. Retrieved from [Link]

  • Safety by Cintas. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

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